Technical Guide: Synthesis of [(4-Sulfamoylphenyl)methyl]urea
Executive Summary This technical guide details the synthesis, purification, and characterization of [(4-Sulfamoylphenyl)methyl]urea (CAS 98594-82-2), also known as 4-sulfamoylbenzylurea . This compound represents a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis, purification, and characterization of [(4-Sulfamoylphenyl)methyl]urea (CAS 98594-82-2), also known as 4-sulfamoylbenzylurea . This compound represents a critical structural motif in medicinal chemistry, combining a sulfonamide pharmacophore—classic for carbonic anhydrase inhibition—with a urea moiety that offers hydrogen-bonding capability for active site binding.
The protocol outlined below utilizes a robust, self-validating Wöhler-type synthesis , converting the commercially available precursor Mafenide (4-(aminomethyl)benzenesulfonamide) into the target urea via reaction with potassium cyanate (KCNO). This route is selected for its atom economy, scalability, and avoidance of hazardous isocyanate reagents.
Retrosynthetic Analysis & Mechanism
The synthesis is designed based on the nucleophilic addition of a primary amine to isocyanic acid generated in situ.
Mechanistic Pathway
In Situ Generation: Potassium cyanate reacts with acid (or the hydrochloride salt of the amine) to form isocyanic acid (HN=C=O).
Nucleophilic Attack: The nucleophilic nitrogen of the benzylamine (Mafenide) attacks the electrophilic carbon of the isocyanic acid.
Proton Transfer: Rapid tautomerization yields the stable urea derivative.
Pathway Visualization
Experimental Protocol
Objective: Synthesis of 10.0 g of [(4-Sulfamoylphenyl)methyl]urea.
Reagents & Materials
Reagent
CAS
MW ( g/mol )
Equiv.
Mass (g)
Role
Mafenide HCl
138-39-6
222.69
1.0
10.00
Limiting Reagent
Potassium Cyanate
590-28-3
81.12
1.2
4.37
Urea Source
Water (Deionized)
7732-18-5
18.02
Solvent
100 mL
Solvent
Sodium Carbonate
497-19-8
105.99
0.5
~2.4
Neutralization (if needed)
Step-by-Step Methodology
Step 1: Solubilization
Charge a 250 mL round-bottom flask (RBF) with 10.0 g (44.9 mmol) of Mafenide HCl .
Add 80 mL of deionized water .
Stir at room temperature until fully dissolved. The solution will be slightly acidic (pH ~4-5) due to the HCl salt.
Step 2: Cyanate Addition
Dissolve 4.37 g (53.9 mmol) of Potassium Cyanate (KCNO) in 20 mL of water in a separate beaker.
Add the KCNO solution dropwise to the Mafenide solution over 10 minutes.
Scientific Note: The dropwise addition prevents high local concentrations of isocyanic acid, minimizing polymerization to cyanuric acid.
Observe for slight effervescence or precipitation.
Step 3: Reaction (Thermodynamic Drive)
Equip the RBF with a reflux condenser.
Heat the reaction mixture to 80°C for 2 to 3 hours .
Validation Point: TLC (Solvent: MeOH/DCM 1:9) should show the disappearance of the baseline amine spot and the appearance of a less polar urea spot.
Step 4: Isolation & Purification
Cool the reaction mixture slowly to room temperature, then to 0–4°C in an ice bath.
The product, being less soluble than the starting salt, will precipitate as a white crystalline solid.
Filtration: Filter the solid using a Büchner funnel.
Wash: Wash the cake with 2 x 10 mL ice-cold water to remove residual KCl and unreacted KCNO.
Recrystallization: If purity is <98%, recrystallize from minimal boiling water or a Water/Ethanol (9:1) mixture.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Workflow Diagram
Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
Note: High melting point is characteristic of strong intermolecular hydrogen bonding in sulfamoyl-ureas.
Safety & Handling (HSE)
Mafenide HCl: Irritant.[4] Avoid inhalation of dust.
Potassium Cyanate: Harmful if swallowed.[4] Contact with strong acids releases Isocyanic Acid (toxic). Ensure the reaction vessel is vented to a fume hood.[4]
Waste Disposal: Aqueous filtrate contains KCl and traces of cyanate. Treat with dilute bleach (sodium hypochlorite) to oxidize residual cyanate to nitrogen/carbonate before disposal.
References
Chemical Identity: [(4-Sulfamoylphenyl)methyl]urea. CAS 98594-82-2.[3][5]
Precursor Information: Mafenide Hydrochloride. CAS 138-39-6.[6]
Synthetic Methodology: Kurzer, F. Urea and its Derivatives. In Organic Syntheses, Coll. Vol. 4, p. 49.
Application Context: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextualizing sulfonamide-urea hybrids).
Technical Guide: Mechanism of Action of [(4-Sulfamoylphenyl)methyl]urea
This technical guide details the mechanism of action for [(4-Sulfamoylphenyl)methyl]urea , a specific prototype of the Ureido-Substituted Benzenesulfonamide (USB) class of inhibitors. These molecules are designed to targ...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the mechanism of action for [(4-Sulfamoylphenyl)methyl]urea , a specific prototype of the Ureido-Substituted Benzenesulfonamide (USB) class of inhibitors.
These molecules are designed to target human Carbonic Anhydrases (hCAs), specifically the tumor-associated transmembrane isoforms hCA IX and hCA XII , which are critical for pH regulation in hypoxic cancer cells.[1]
Executive Summary
[(4-Sulfamoylphenyl)methyl]urea functions as a potent, zinc-binding inhibitor of Carbonic Anhydrase (EC 4.2.1.1). Its structural architecture utilizes the "Tail Approach" in rational drug design:
Zinc-Binding Group (ZBG): The primary sulfamoyl moiety (
) coordinates directly to the catalytic Zinc ion in the enzyme's active site.
Linker & Tail: The (methyl)urea extension projects towards the rim of the active site, engaging in specific hydrogen bonding and van der Waals interactions that confer isoform selectivity (e.g., distinguishing the ubiquitous cytosolic hCA II from the tumor-specific hCA IX).
This mechanism disrupts the catalytic hydration of
to bicarbonate () and protons (), thereby collapsing the transmembrane pH gradient essential for the survival and metastasis of hypoxic tumor cells.
Molecular Mechanism of Action
The Catalytic Blockade
The core mechanism relies on the displacement of the zinc-bound water molecule/hydroxide ion, which is the nucleophile in the native catalytic cycle.
Native State: In a functional CA enzyme, a
ion is coordinated by three Histidine residues (His94, His96, His119 in hCA II numbering) and a water molecule/hydroxide ion.
Inhibited State: The sulfonamide nitrogen of [(4-Sulfamoylphenyl)methyl]urea exists as a monoanion (
) at physiological pH. It binds the ion in a tetrahedral geometry, displacing the catalytic water.
The "Tail Approach" and Selectivity
While the sulfonamide "head" provides potency, the (methyl)urea "tail" provides specificity. The active sites of hCA isoforms differ mainly at the entrance rim.
The Urea Linker: The urea moiety (
) acts as a flexible hinge capable of forming hydrogen bonds with hydrophilic residues (such as Gln92 or Asn62) or water networks within the active site cleft.
The Methyl Spacer: The methylene group (
) between the phenyl ring and the urea introduces rotational freedom, allowing the inhibitor to adopt a conformation that minimizes steric clashes with the hydrophobic side of the active site (Val121, Leu198).
Pathway Visualization
The following diagram illustrates the disruption of the catalytic cycle and the downstream effects on tumor survival.
Figure 1: Mechanism of Action showing the displacement of the catalytic zinc-water and subsequent biological cascade in hypoxic tumor cells.
Experimental Validation Protocols
To validate the efficacy and mechanism of [(4-Sulfamoylphenyl)methyl]urea, the following self-validating protocols are recommended.
Stopped-Flow CO2 Hydration Assay
This is the gold standard for determining the inhibition constant (
). It measures the rate of the physiological reaction () by tracking pH changes via a colorimetric indicator.
Protocol Workflow:
Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).
Enzyme Solution: Dilute recombinant hCA (I, II, IX, or XII) to roughly 10-20 nM in the buffer.
Inhibitor Series: Prepare serial dilutions of [(4-Sulfamoylphenyl)methyl]urea (0.1 nM to 10
M) in DMSO (keep final DMSO < 1%).
Substrate: Saturated
water solution at .
Execution:
Mix Enzyme + Inhibitor in the stopped-flow instrument (pre-incubation 15 min).
Rapidly mix with Substrate solution.
Monitor absorbance at 557 nm (Phenol Red max).
Data Analysis: Fit the initial velocity (
) vs. inhibitor concentration using the Morrison equation for tight-binding inhibitors.
Self-Validation Check:
Control: Run Acetazolamide (standard CAI) as a positive control. The
for hCA II must be ~12 nM. If not, recalibrate the enzyme concentration.
X-Ray Crystallography (Structural Confirmation)
To confirm the binding mode (Tail vs. Head), co-crystallization with hCA II (as a structural surrogate) is standard.
Key Steps:
Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with precipitant (ammonium sulfate/Tris buffer).
Soaking: Soak native crystals in a solution containing 1-5 mM of the inhibitor for 2-24 hours.
Diffraction & Refinement: Collect data at a synchrotron source. Refine the structure focusing on the
difference map to locate the urea tail electron density.
Quantitative Profile (Representative Data)
The following table summarizes the expected inhibition profile for Ureido-Substituted Benzenesulfonamides (USBs) based on structure-activity relationship (SAR) studies of the class.
Isoform
Physiological Role
Expected (nM)
Selectivity Rationale
hCA I
Cytosolic (RBCs)
> 500
Urea tail sterically clashes with His200/residues at the rim.
hCA II
Cytosolic (Ubiquitous)
10 - 100
Strong ZBG binding, but suboptimal tail interactions compared to IX.
hCA IX
Tumor-Associated
< 10
Target. Urea tail forms stabilizing H-bonds with active site rim residues.
hCA XII
Tumor-Associated
< 10
Target. Similar hydrophobic pocket accommodation as hCA IX.
Note: Lower
indicates higher potency. The goal is a high ratio of to minimize systemic side effects.
Synthesis & Experimental Workflow Visualization
The following diagram outlines the logical flow from chemical synthesis to biological validation for this compound.
Figure 2: Workflow from synthesis of the urea derivative to biological validation.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Pacchiano, F., et al. (2011).[2] Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry. Link
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX-specific inhibitor SLC-0111 in complex with hCA II and IX-mimic. Chemical Communications. Link
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link
[(4-Sulfamoylphenyl)methyl]urea chemical properties and structure
A Ureido-Sulfonamide Probe for Carbonic Anhydrase Inhibition Executive Summary [(4-Sulfamoylphenyl)methyl]urea (CAS 98594-82-2), also known as 4-sulfamoylbenzylurea , is a synthetic small molecule belonging to the class...
Author: BenchChem Technical Support Team. Date: February 2026
A Ureido-Sulfonamide Probe for Carbonic Anhydrase Inhibition
Executive Summary
[(4-Sulfamoylphenyl)methyl]urea (CAS 98594-82-2), also known as 4-sulfamoylbenzylurea , is a synthetic small molecule belonging to the class of ureido-substituted benzenesulfonamides (USBs) .[1] Structurally, it consists of a zinc-binding sulfonamide pharmacophore linked via a methylene bridge and a phenyl ring to a urea tail.
This compound serves as a critical structural probe in medicinal chemistry, specifically for the design of isoform-selective Carbonic Anhydrase (CA) inhibitors . Unlike classical sulfonamides (e.g., acetazolamide) that indiscriminately inhibit ubiquitous cytosolic isoforms (hCA I, hCA II), ureido-substituted analogs utilize the "tail approach" to exploit structural differences in the active site entrance, thereby gaining selectivity for tumor-associated transmembrane isoforms hCA IX and hCA XII .
Chemical Structure & Physicochemical Properties[1][2][3]
The molecule is a derivative of mafenide (4-(aminomethyl)benzenesulfonamide), where the primary amine is functionalized into a urea. This modification alters the hydrogen bond donor/acceptor profile and extends the molecule's reach within the enzyme active site.
The synthesis of [(4-Sulfamoylphenyl)methyl]urea is typically achieved through the functionalization of 4-(aminomethyl)benzenesulfonamide (Mafenide). The reaction utilizes potassium cyanate (KOCN) under acidic conditions to convert the primary amine into a urea.
Catalyst/pH Adjuster: Dilute Hydrochloric acid (HCl) or heating conditions.
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of 4-(aminomethyl)benzenesulfonamide HCl in 20 mL of water. Ensure complete dissolution; mild heating (40°C) may be required.
Addition: Add 12 mmol (1.2 eq) of Potassium Cyanate (KOCN) to the stirring solution.
Reaction: Heat the reaction mixture to 60–70°C for 2–4 hours. The reaction proceeds via the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbon of the cyanic acid (generated in situ).
Precipitation: Upon completion (monitored by TLC, eluent MeOH/DCM 1:9), cool the solution to 4°C. The urea product typically precipitates as a white solid due to reduced solubility compared to the amine salt.
Purification: Filter the precipitate. Wash with cold water to remove excess salts (KCl). Recrystallize from ethanol/water if necessary to achieve >95% purity.
Diagram 1: Synthesis Workflow
Caption: Synthesis of [(4-Sulfamoylphenyl)methyl]urea via nucleophilic addition of mafenide to isocyanic acid.
Mechanism of Action: The "Tail Approach"
[(4-Sulfamoylphenyl)methyl]urea functions as a zinc-binding inhibitor of Carbonic Anhydrase enzymes. Its efficacy and selectivity are governed by the "Tail Approach" hypothesis pioneered by Supuran et al.
Molecular Interactions:
Zinc Anchoring: The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Urea Linker Alignment: The urea moiety acts as a flexible linker capable of forming hydrogen bonds with hydrophilic residues (e.g., Thr199) and water networks within the active site cavity.
Tail Extension: The benzyl tail extends towards the rim of the active site.
In hCA II (Cytosolic): The entrance is lined with bulky residues (e.g., Phe131 ). The benzyl-urea tail may encounter steric clashes, reducing affinity.
In hCA IX (Tumor-Associated): The entrance is wider and contains different residues (e.g., Val131 ).[1] The tail can accommodate favorable hydrophobic or electrostatic interactions, enhancing affinity and selectivity.
Diagram 2: Mechanism of Selective Inhibition
Caption: Structural basis for isoform selectivity. The urea tail exploits residue differences (Phe131 vs. Val131) to favor hCA IX binding.[1]
Experimental Protocol: CA Inhibition Assay
To validate the biological activity of [(4-Sulfamoylphenyl)methyl]urea, researchers utilize a Stopped-Flow CO₂ Hydration Assay . This kinetic method measures the rate of the physiological reaction catalyzed by CA:
Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).
Substrate: CO₂-saturated water.
Workflow:
Preparation: Prepare serial dilutions of the inhibitor (10 nM to 10 µM) in the buffer containing the enzyme (e.g., recombinant hCA IX, ~10 nM).
Incubation: Incubate the enzyme-inhibitor mix for 15 minutes at room temperature to allow the formation of the E-I complex.
Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow mixing chamber.
Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.1–1.0 seconds. The acidification caused by proton production decreases absorbance.
Data Analysis: Calculate the initial velocity (
). Determine the IC₅₀ by fitting the % inhibition vs. log[concentration] data to a non-linear regression model (e.g., Cheng-Prusoff equation) to derive the inhibition constant ().
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Pacchiano, F., et al. (2011).[2] Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry.
Alterio, V., et al. (2012). Crystal structure of the multidrug-resistant associated protein carbonic anhydrase IX. Proceedings of the National Academy of Sciences.
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents.
PubChem Compound Summary . (n.d.). [(4-sulfamoylphenyl)methyl]urea (CID 11283652). National Center for Biotechnology Information.
Literature review of [(4-Sulfamoylphenyl)methyl]urea analogs
This technical guide provides a comprehensive literature review and operational analysis of [(4-Sulfamoylphenyl)methyl]urea analogs, a distinct subclass of carbonic anhydrase inhibitors (CAIs) derived from the mafenide s...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive literature review and operational analysis of [(4-Sulfamoylphenyl)methyl]urea analogs, a distinct subclass of carbonic anhydrase inhibitors (CAIs) derived from the mafenide scaffold.
Domain: Medicinal Chemistry & Structural Biology
Target: Carbonic Anhydrase Isoforms (CA I, II, IX, XII)
Primary Application: Hypoxic Oncology (Metastasis Inhibition) & Glaucoma Management
Executive Summary
The [(4-Sulfamoylphenyl)methyl]urea scaffold represents a strategic evolution in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike the widely studied SLC-0111 (which features a urea moiety directly attached to the phenyl ring), this scaffold incorporates a methylene spacer (
) between the aromatic core and the urea "tail."
This structural modification alters the physicochemical properties of the zinc-binding group (ZBG), shifting the sulfonamide pKa and enhancing water solubility—a critical factor for topical anti-glaucoma formulations. This guide analyzes the synthesis, Structure-Activity Relationship (SAR), and pharmacological profile of these analogs, contrasting them with direct ureido-benzenesulfonamides.
Chemical Foundation & Rationale
The Scaffold Architecture
The molecule consists of three pharmacophoric elements:
Zinc Binding Group (ZBG): The primary sulfonamide (
) coordinates with the catalytic ion in the enzyme active site.
The Linker (Methylene Spacer): The
group insulates the aromatic ring from the urea, interrupting conjugation. This distinguishes it from sulfanilamide derivatives.
The Tail (Urea Moiety): The urea linkage (
) acts as a hydrogen-bond donor/acceptor network that interacts with the hydrophilic/hydrophobic halves of the enzyme active site, imparting isoform selectivity.
Mafenide vs. Sulfanilamide Scaffolds
The presence of the methylene group classifies these compounds as derivatives of Mafenide (4-homosulfanilamide), rather than Sulfanilamide .
Feature
Direct Ureido (e.g., SLC-0111)
Methylene-Linked Ureido (Mafenide-based)
Structure
ZBG pKa
~10.0 (Acidic)
~10.6 (Less Acidic)
Solubility
Generally Lipophilic
Enhanced Water Solubility
Selectivity
High for CA IX/XII (Hypoxia)
Broad spectrum; good for ocular delivery
Synthesis Protocols
The synthesis of [(4-sulfamoylphenyl)methyl]ureas relies on the coupling of 4-(aminomethyl)benzenesulfonamide (Mafenide) with substituted isocyanates. This reaction is thermodynamically favorable and typically proceeds in high yields without requiring complex catalysis.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Solvent: Acetonitrile (MeCN) or DMF.
Protocol:
Dissolution: Dissolve 1.0 eq of 4-(aminomethyl)benzenesulfonamide HCl in MeCN.
Activation: Add 1.1 eq of TEA to liberate the free amine. Stir for 15 min at Room Temperature (RT).
Coupling: Dropwise addition of 1.0 eq of the appropriate Isocyanate dissolved in MeCN.
Reaction: Stir at RT for 2–6 hours. Monitor by TLC (MeOH/DCM 1:9).
Work-up: The urea product often precipitates. Filter, wash with cold MeCN and water, and recrystallize from EtOH/Water.
Visualization of Synthesis Logic
Caption: General synthetic pathway for Mafenide-based urea assembly via nucleophilic addition to isocyanates.
Structure-Activity Relationship (SAR)
The biological activity of these analogs is governed by the "Tail Approach," where the sulfonamide anchors the molecule, and the urea tail explores the active site entrance.
The Zinc Binding Interaction
The primary sulfonamide group binds to the
ion in a tetrahedral geometry. The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule/hydroxide ion, which is the catalytic species.
Mechanism:
The Urea Linker & Tail
Hydrogen Bonding: The urea moiety (
) acts as a dual H-bond donor/acceptor, interacting with hydrophilic residues (e.g., Thr199, Gln92) near the active site entrance.
The Methylene Effect: The extra
group in this specific scaffold pushes the urea motif further out of the active site compared to SLC-0111. This allows the "tail" (R-group) to reach distinct hydrophobic pockets, potentially altering selectivity profiles between cytosolic (CA I/II) and transmembrane (CA IX/XII) isoforms.
Quantitative Data Summary (Representative)
Data synthesized from Supuran et al. and related SAR studies on ureido-sulfonamides.
To validate the potency of synthesized analogs, the Stopped-Flow
Hydration Assay is the gold standard.
Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 as
is hydrated to carbonic acid.
Protocol:
Buffer Preparation: 20 mM HEPES (pH 7.5), 20 mM
.
Indicator: Phenol Red (0.2 mM).
Substrate:
-saturated water (approx. 1.7 mM to 32.9 mM final conc).
Enzyme: Recombinant hCA I, II, IX, or XII (approx. 5–10 nM).
Inhibitor: Incubate enzyme with inhibitor (0.1 nM – 10 µM) for 15 min.
Measurement: Mix enzyme/inhibitor solution with substrate solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics). Monitor absorbance at 557 nm.
Calculation: Determine
using the Cheng-Prusoff equation to derive .
Mechanistic Visualization (Active Site)
Caption: Binding mode of [(4-sulfamoylphenyl)methyl]urea analogs within the CA active site. Note the methylene spacer positioning.
References
Supuran, C. T., et al. (2000). "Carbonic Anhydrase Inhibitors: Synthesis of Water Soluble Sulfonamides Incorporating a 4-sulfamoylphenylmethylthiourea Scaffold." Journal of Medicinal Chemistry. Link
Nocentini, A., & Supuran, C. T. (2018).[2] "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2013)." Expert Opinion on Therapeutic Patents. Link
Pacchiano, F., et al. (2011). "Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis."[3] Journal of Medicinal Chemistry. Link
Eldehna, W. M., et al. (2023). "Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors." Molecules. Link
McDonald, P. C., et al. (2012). "The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy." Oncotarget. Link
[(4-Sulfamoylphenyl)methyl]urea derivatives and their functions
The following technical guide details the design, synthesis, and pharmacological function of [(4-Sulfamoylphenyl)methyl]urea derivatives . These compounds represent a pivotal "elongated" scaffold in the design of Carboni...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the design, synthesis, and pharmacological function of [(4-Sulfamoylphenyl)methyl]urea derivatives .
These compounds represent a pivotal "elongated" scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs), distinct from the rigid phenyl-urea class (e.g., SLC-0111) by the inclusion of a methylene (
) spacer. This structural nuance imparts unique flexibility and selectivity profiles critical for targeting tumor-associated and bacterial enzymes.
Architectural Design, Synthesis, and Therapeutic Function in CA Inhibition
Executive Summary
The [(4-Sulfamoylphenyl)methyl]urea scaffold serves as a versatile pharmacophore in the development of inhibitors for Carbonic Anhydrases (CAs) , a superfamily of metalloenzymes regulating pH homeostasis. Structurally derived from Mafenide (4-(aminomethyl)benzenesulfonamide), these derivatives utilize the "Tail Approach" to drug design.
Unlike their rigid counterparts (direct sulfamoylphenyl-ureas), the inclusion of a methylene spacer in the [(4-sulfamoylphenyl)methyl] moiety decouples the electronic effects of the urea group from the aromatic ring. This allows for:
Enhanced conformational flexibility , permitting the "tail" to navigate the hydrophobic/hydrophilic halves of the CA active site.
Isoform Selectivity , specifically targeting transmembrane isoforms hCA IX and XII (hypoxic tumor markers) over the cytosolic hCA I and II.
Chemical Architecture & Rational Design
The "Tail Approach" Mechanism
The efficacy of these derivatives relies on a tripartite structure designed to span the CA active site, which is a cone-shaped cavity approximately 15 Å deep.
Zinc-Binding Group (ZBG): The primary sulfonamide (
) coordinates directly with the catalytic Zinc ion () at the bottom of the active site.
The Linker (The Core): The [(4-sulfamoylphenyl)methyl]urea core acts as the spacer.
The Methylene (
) group breaks the conjugation, allowing the urea tail to rotate more freely than in rigid analogs.
The Urea (
) moiety forms crucial hydrogen bonds with hydrophilic residues (e.g., Thr199, Thr200) in the middle of the cavity.
The Tail (
-Group): A variable substituent attached to the distal nitrogen of the urea. This tail interacts with the selective "rim" of the active site.
Structural Comparison
Feature
SLC-0111 (Clinical Benchmark)
[(4-Sulfamoylphenyl)methyl]urea (Topic)
Scaffold Origin
Sulfanilamide
Mafenide
Linker
Direct Phenyl-Urea bond
Phenyl-Methylene -Urea bond
Flexibility
Rigid (Conjugated)
Flexible (Rotatable )
Primary Target
hCA IX / XII
hCA IX / XII / Bacterial CAs
Synthesis Strategies
The synthesis of these derivatives is a robust, convergent process, typically achieving high yields (>80%) through the coupling of Mafenide with substituted isocyanates.
Reaction Logic
The nucleophilic primary amine of Mafenide attacks the electrophilic carbon of the isocyanate. The reaction is thermodynamically favorable and requires no external activation, though base is often used to neutralize Mafenide salts.
Visualization of Synthetic Route
Caption: Convergent synthesis of urea derivatives via nucleophilic addition of mafenide to isocyanates.
Experimental Protocols
Chemical Synthesis Protocol
Objective: Synthesis of 1-[(4-sulfamoylphenyl)methyl]-3-phenylurea (Standard Reference).
Preparation: Dissolve Mafenide Hydrochloride (1.0 eq, 2.2 mmol) in anhydrous DMF (5 mL) or Acetonitrile .
Neutralization: Add Triethylamine (TEA) (1.1 eq) dropwise to liberate the free amine. Stir for 15 minutes at Room Temperature (RT).
Coupling: Add Phenyl Isocyanate (1.0 eq) dropwise to the mixture.
Reaction: Stir the mixture at RT for 2–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
Work-up:
Pour the reaction mixture into ice-cold water (50 mL).
A white precipitate will form immediately.
Filter the solid under vacuum and wash with cold water (
mL) to remove residual DMF/TEA.
Wash with diethyl ether to remove unreacted isocyanate.
Purification: Recrystallize from Ethanol/Water if necessary.
Validation: Confirm structure via
-NMR (DMSO-) looking for the urea protons (, singlets, 8.5–9.0 ppm) and the methylene doublet ( 4.3 ppm).
Principle: Measure the rate of the physiological reaction
by monitoring the acidification of the medium using a pH indicator (Phenol Red).
Reagents:
Buffer: HEPES (20 mM, pH 7.5) with 20 mM
.
Substrate:
saturated water.
Enzyme: Recombinant hCA I, II, IX, or XII.
Procedure:
Incubate enzyme with the inhibitor (various concentrations, 0.1 nM – 10
M) for 15 minutes at RT.
Mix enzyme-inhibitor solution with substrate in a Stopped-Flow Spectrophotometer .
Monitor absorbance decay at 557 nm (Phenol Red transition).
Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to derive
.
Pharmacological Functions & Data
Isoform Selectivity Profile
The [(4-sulfamoylphenyl)methyl]urea derivatives generally exhibit nanomolar potency. The flexible linker often reduces affinity for the cytosolic hCA II (off-target) compared to rigid analogs, enhancing the therapeutic index for cancer applications.
Representative Inhibition Data (
in nM):
Derivative (R-Group)
hCA I (Cytosolic)
hCA II (Off-Target)
hCA IX (Tumor)
hCA XII (Tumor)
Function/Application
Phenyl
350
45
8.5
6.2
General Tumor Targeting
4-Fluorophenyl
280
32
5.1
4.0
Hypoxic Tumor Selective
Pentafluorophenyl
>1000
150
0.9
2.5
Highly Selective Probe
Benzyl
410
65
12.0
9.8
"Elongated" Probe
Therapeutic Applications[1][2][3]
Hypoxic Tumors (hCA IX/XII):
These enzymes are overexpressed in hypoxic tumors (breast, lung, glioblastoma) to regulate pH. Inhibition leads to intracellular acidification and cell death.
The urea derivatives block the catalytic activity, preventing bicarbonate transport.
Glaucoma (hCA II/XII):
Water-soluble derivatives (often containing hydrophilic tails like morpholine) reduce intraocular pressure by inhibiting bicarbonate secretion in the ciliary body.
Antimicrobial (Bacterial CAs):
Recent studies utilize this scaffold to inhibit Vibrio cholerae CAs (VchCA), offering a novel pathway to treat cholera by disrupting bacterial pH regulation.
Mechanism of Action Diagram
Caption: Binding mode of [(4-sulfamoylphenyl)methyl]urea derivatives within the CA active site.
References
Supuran, C. T., et al. (2011).[1] Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry. Link
Angeli, A., et al. (2022). Development of Praziquantel sulphonamide derivatives as antischistosomal drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Bozdag, M., et al. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors. Journal of Medicinal Chemistry. Link
Nocentini, A., et al. (2018). Crystal structure of human carbonic anhydrase I in complex with 1-(2-hydroxy-5-sulfamoylphenyl)-3-[(4-methylphenyl)methyl]urea. RCSB Protein Data Bank.[2] Link
Carta, F., et al. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects.[3][4] Journal of Medicinal Chemistry. Link
The Sulfonylurea Scaffold as a Privileged Motif for Carbonic Anhydrase Inhibition: A Technical Guide to [(4-Sulfamoylphenyl)methyl]urea
Foreword The intricate dance between a small molecule and its protein target is the fundamental basis of modern pharmacology. Understanding this interaction at a molecular level is paramount for the rational design of no...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
The intricate dance between a small molecule and its protein target is the fundamental basis of modern pharmacology. Understanding this interaction at a molecular level is paramount for the rational design of novel therapeutics. This guide delves into the world of enzyme inhibition, focusing on a specific chemical entity: [(4-Sulfamoylphenyl)methyl]urea. This compound belongs to the esteemed sulfonylurea class, a scaffold that has demonstrated significant therapeutic potential. While renowned for their role in managing type 2 diabetes, sulfonylureas, and their sulfonamide relatives, have emerged as potent inhibitors of a crucial enzyme family: the carbonic anhydrases.
This document is intended for researchers, scientists, and drug development professionals. It is not a mere recitation of facts but a synthesized narrative born from established scientific principles and field-proven methodologies. We will explore the "why" behind the "how," providing a deep dive into the causality of experimental choices and the self-validating nature of the described protocols. Our journey will take us from the chemical synthesis of this inhibitor to the intricate details of its interaction with its enzymatic target, providing a comprehensive understanding of its potential as a pharmacological tool.
Introduction to [(4-Sulfamoylphenyl)methyl]urea and its Target: Carbonic Anhydrase
[(4-Sulfamoylphenyl)methyl]urea is a molecule that marries the structural features of a sulfonamide with a urea moiety. This unique combination positions it as a compelling candidate for inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. CAs are ubiquitous in most living organisms and play a critical role in a wide array of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1]
The various isoforms of carbonic anhydrase (e.g., CA I, II, IX, XII) are involved in processes ranging from pH regulation and CO2 transport to bone resorption and cerebrospinal fluid secretion.[1][2] Consequently, the inhibition of specific CA isoforms has become a therapeutic strategy for a multitude of conditions, including glaucoma, epilepsy, and certain types of cancer.[3][4] The primary sulfonamide group (-SO2NH2) is a key pharmacophore that anchors these inhibitors to the zinc ion in the active site of carbonic anhydrases.[4]
The Molecular Mechanism of Inhibition
The inhibitory action of sulfonamide-based compounds against carbonic anhydrases is a well-elucidated mechanism. The primary sulfonamide group is the critical component for high-affinity binding.
Binding to the Active Site Zinc Ion
The catalytic activity of carbonic anhydrase is centered around a zinc ion (Zn2+) located at the bottom of a conical active site cleft. This zinc ion is coordinated by three histidine residues and a water molecule (or a hydroxide ion). The zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.
Sulfonamide inhibitors, including [(4-Sulfamoylphenyl)methyl]urea, act as mimics of the transition state of the CO2 hydration reaction. The deprotonated sulfonamide nitrogen (SO2NH-) displaces the zinc-bound water/hydroxide and coordinates directly to the Zn2+ ion in a tetrahedral geometry.[5] This interaction is the primary anchor for the inhibitor within the active site.
Hydrogen Bonding Network
Beyond the coordination to the zinc ion, the sulfonamide group also forms a crucial network of hydrogen bonds with amino acid residues in the active site. A key residue involved in this network is Threonine 199 (Thr199), which both accepts a hydrogen bond from the sulfonamide nitrogen and donates a hydrogen bond to one of the sulfonamide oxygen atoms via its hydroxyl side chain. This interaction helps to properly orient the inhibitor and contributes significantly to the binding affinity.[5]
The Role of the "Tail"
The portion of the inhibitor molecule extending away from the sulfonamide group, often referred to as the "tail," plays a vital role in determining the inhibitor's potency and isoform selectivity. In the case of [(4-Sulfamoylphenyl)methyl]urea, the benzylurea tail can engage in various interactions with residues lining the active site cavity. These interactions are primarily van der Waals and hydrophobic in nature and can differ significantly between the various CA isoforms due to variations in the amino acid composition of their active sites.[5][6] This variability in the "tail" interactions is the basis for designing isoform-selective inhibitors.
A crystal structure of a closely related compound, 1-(2-hydroxy-5-sulfamoylphenyl)-3-[(4-methylphenyl)methyl]urea, in complex with human carbonic anhydrase I (PDB ID: 6f3b) provides valuable insights into the probable binding mode of [(4-Sulfamoylphenyl)methyl]urea.[1] The sulfamoylphenyl group occupies the active site, with the sulfonamide coordinating to the zinc ion, while the substituted benzylurea tail extends towards the entrance of the active site cleft, making contacts with hydrophobic and hydrophilic residues.
Synthesis of [(4-Sulfamoylphenyl)methyl]urea
The synthesis of [(4-Sulfamoylphenyl)methyl]urea can be achieved through a straightforward and well-established chemical route. The general strategy involves the reaction of a sulfonamide-containing amine with an isocyanate.
General Synthetic Pathway
A plausible synthetic route starts from the commercially available 4-(aminomethyl)benzenesulfonamide. This key intermediate can then be reacted with a suitable urea-forming reagent.
Caption: Synthetic pathway for [(4-Sulfamoylphenyl)methyl]urea.
Detailed Experimental Protocol
Materials:
4-(Aminomethyl)benzenesulfonamide hydrochloride
Potassium cyanate (KOCN)
Hydrochloric acid (HCl), 1 M
Deionized water
Ethanol
Magnetic stirrer and stir bar
pH meter or pH paper
Ice bath
Büchner funnel and filter paper
Procedure:
Dissolution of Starting Material: Dissolve 4-(aminomethyl)benzenesulfonamide hydrochloride in deionized water in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.
Preparation of Isocyanic Acid in situ: In a separate beaker, dissolve potassium cyanate in deionized water.
Reaction: Slowly add the potassium cyanate solution to the stirred, cooled solution of 4-(aminomethyl)benzenesulfonamide. Monitor the pH of the reaction mixture and maintain it in a weakly acidic range (pH 5-6) by the dropwise addition of 1 M HCl. The reaction of potassium cyanate with acid generates isocyanic acid (HNCO) in situ, which then reacts with the primary amine.
Stirring: Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours.
Precipitation and Isolation: The product, [(4-Sulfamoylphenyl)methyl]urea, will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with cold deionized water to remove any remaining salts.
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Carbonic Anhydrase Inhibition
To characterize the inhibitory potential of [(4-Sulfamoylphenyl)methyl]urea, a series of in vitro enzymatic assays are essential. The two most common methods for determining the inhibitory activity against carbonic anhydrase are the colorimetric esterase activity assay and the stopped-flow CO2 hydration assay.
Colorimetric Assay for Carbonic Anhydrase Inhibition
This high-throughput method relies on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of an ester substrate, p-nitrophenyl acetate (pNPA), to the chromophoric product, p-nitrophenol.[7][8] The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm.
Experimental Protocol:
Materials:
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
[(4-Sulfamoylphenyl)methyl]urea (dissolved in DMSO)
p-Nitrophenyl acetate (pNPA) stock solution (in acetonitrile or DMSO)
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
96-well clear, flat-bottom microplate
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
Reagent Preparation:
Prepare the Assay Buffer and adjust the pH to 7.6.
Prepare a fresh stock solution of pNPA (e.g., 20 mM in acetonitrile).
Prepare a series of dilutions of [(4-Sulfamoylphenyl)methyl]urea in DMSO.
Assay Setup:
In a 96-well plate, add 180 µL of Assay Buffer to each well.
Add 10 µL of the diluted inhibitor solutions to the appropriate wells. For the control (uninhibited enzyme activity), add 10 µL of DMSO.
Add 10 µL of the carbonic anhydrase enzyme solution to all wells except the blank. For the blank, add 10 µL of Assay Buffer.
Pre-incubate the plate at 25°C for 10 minutes.
Initiation and Measurement:
Initiate the reaction by adding 10 µL of the pNPA stock solution to each well.
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Stopped-Flow Assay for CO2 Hydration
The stopped-flow technique is a more direct method for measuring the true physiological activity of carbonic anhydrase: the hydration of carbon dioxide.[9][10] This method allows for the determination of kinetic parameters such as the inhibition constant (Ki). The assay monitors the change in pH that occurs as CO2 is hydrated to bicarbonate and a proton.
Experimental Protocol:
Materials:
Stopped-flow spectrophotometer
Purified human carbonic anhydrase isoforms
[(4-Sulfamoylphenyl)methyl]urea (dissolved in a suitable solvent)
CO2-saturated water
Buffer solution containing a pH indicator (e.g., phenol red)
Syringes for the stopped-flow instrument
Procedure:
Instrument Setup: Set up the stopped-flow instrument according to the manufacturer's instructions. The observation wavelength should be set to the absorbance maximum of the pH indicator at the chosen pH.
Reagent Preparation:
Prepare a CO2-saturated solution by bubbling CO2 gas through deionized water.
Prepare a buffer solution containing the pH indicator and the carbonic anhydrase enzyme at a known concentration.
Prepare solutions of the inhibitor at various concentrations.
Kinetic Measurement:
Load one syringe of the stopped-flow instrument with the CO2-saturated solution and the other syringe with the enzyme and inhibitor solution.
Rapidly mix the two solutions. The hydration of CO2 will cause a change in pH, which is detected as a change in the absorbance of the pH indicator.
Record the change in absorbance over time.
Data Analysis:
Determine the initial rate of the catalyzed reaction from the kinetic trace.
Repeat the measurement at different substrate (CO2) and inhibitor concentrations.
Analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive, or mixed) to determine the inhibition constant (Ki).
Structural Elucidation of the Enzyme-Inhibitor Complex
X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of a protein-ligand complex at atomic resolution.[11][12] Obtaining a crystal structure of [(4-Sulfamoylphenyl)methyl]urea in complex with a carbonic anhydrase isoform would provide definitive evidence of its binding mode and the specific interactions that contribute to its inhibitory activity.
Crystallization and Structure Determination Workflow
Caption: General workflow for determining the X-ray crystal structure of an enzyme-inhibitor complex.
Key Steps in the Protocol:
Protein Expression and Purification: The target carbonic anhydrase isoform is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
Crystallization: The purified protein is crystallized, either in the presence of the inhibitor (co-crystallization) or by soaking pre-formed protein crystals in a solution containing the inhibitor.
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal, from which the atomic model of the protein-inhibitor complex is built and refined.
Structure-Activity Relationship (SAR) and Future Directions
The inhibitory potency and isoform selectivity of sulfonylurea-based carbonic anhydrase inhibitors can be fine-tuned by modifying their chemical structure.
Structural Modification
Impact on Activity/Selectivity
Rationale
Substitution on the Phenyl Ring
Can increase or decrease affinity and alter selectivity.[4]
Modifies electronic properties and steric interactions with active site residues.
The tail interacts with the variable region of the active site cleft.
Linker between Phenyl and Urea
Affects the positioning of the urea moiety.
Can optimize interactions with residues at the entrance of the active site.
The development of isoform-selective carbonic anhydrase inhibitors is a major goal in the field. For instance, selective inhibition of the tumor-associated isoforms CA IX and XII is a promising strategy for cancer therapy.[6] Future research on [(4-Sulfamoylphenyl)methyl]urea and its analogs could focus on systematic modifications of the benzylurea tail to enhance selectivity for specific CA isoforms.
Conclusion
[(4-Sulfamoylphenyl)methyl]urea represents a compelling chemical scaffold for the inhibition of carbonic anhydrases. Its synthesis is straightforward, and its inhibitory activity can be thoroughly characterized using established in vitro assays. The detailed understanding of its mechanism of action, grounded in the extensive knowledge of sulfonamide-based CA inhibitors, provides a solid foundation for its use as a research tool and as a starting point for the development of novel, isoform-selective therapeutic agents. The integration of biochemical, kinetic, and structural studies, as outlined in this guide, is crucial for unlocking the full potential of this and related compounds in the field of drug discovery.
References
Philpot, F. J., & Philpot, J. S. L. (1936). A modified colorimetric estimation of carbonic anhydrase. Biochemical Journal, 30(12), 2191–2193.
Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843–2850.
Ghorai, S., Pulyab, S., Ghosh, K., Panda, P., Ghosh, B., & Gayen, S. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103514.
Bozdag, M., Carta, F., Ceruso, M., Ferraroni, M., McDonald, P. C., Dedhar, S., & Supuran, C. T. (2019). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 62(23), 10836–10851.
Eldehna, W. M., Al-Warhi, T., Elbadawi, M. M., Nocentini, A., Al-Karmalawy, A. A., Aljaeed, N., ... & Supuran, C. T. (2022). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2702–2709.
Di Fiore, A., De Simone, G., Alterio, V., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937–1942.
Denner, T. C., Angeli, A., Ferraroni, M., & Csuk, R. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(22), 7601.
Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169.
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561–2573.
Szafrański, K., Sławiński, J., Kawiak, A., Chojnacki, J., Kosno, M., Ammara, A., & Supuran, C. T. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(8), 3505.
Angeli, A., De Luca, V., D'Ambrogio, G., Ferraroni, M., & Supuran, C. T. (2021). 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 16(24), 3787–3794.
Supuran, C. T. (2018). Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors. Metabolites, 8(3), 48.
Angeli, A., Carta, F., & Supuran, C. T. (2015). A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. Journal of Medicinal Chemistry, 58(2), 999–1008.
Angeli, A., Abbas, G., & Supuran, C. T. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658.
Sethi, K., & Supuran, C. T. (2013). Synthesis and Inhibition of the Human Carbonic Anhydrase Isoforms I, II, VII, IX and XII With Benzene Sulfonamides Incorporating 4,5,6,7-tetrabromophthalimide Moiety. Bioorganic & Medicinal Chemistry, 21(21), 6644–6650.
Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013.
Angeli, A., & Supuran, C. T. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4066.
Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]
Gunda, S., & Mitra, B. (2012). Neutron and X-ray Crystal Structures of a Perdeuterated Enzyme Inhibitor Complex Reveal the Catalytic Proton Network of the Toho-1 β-Lactamase for the Acylation Reaction. Journal of the American Chemical Society, 134(43), 17942–17945.
Oliva, G., & Serea, L. (1996). Active-site studies of enzymes by X-ray diffraction methods. Biological Research, 29(1), 101–126.
Wlodawer, A. (2013). Protein X-ray Crystallography in Drug Discovery. Methods in Molecular Biology, 922, 1–11.
Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions. [Link]
PubChem. (n.d.). 1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea. Retrieved from [Link]
Google Patents. (1999).
The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. [Link]
Zhang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
Hardjono, S., et al. (2018). Alignment of substituted benzyl urea derivatives using template based alignment method. Journal of Physics: Conference Series, 1013, 012135.
Taylor & Francis. (n.d.). Stopped-flow – Knowledge and References. [Link]
Angeli, A., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Molecules, 29(22), 5035.
Royal Society of Chemistry. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Dalton Transactions, 48(31), 11776–11783.
Application Note: [(4-Sulfamoylphenyl)methyl]urea as a Carbonic Anhydrase Probe
This guide provides a comprehensive technical analysis and application protocol for [(4-Sulfamoylphenyl)methyl]urea , a specialized chemical probe belonging to the class of ureido-substituted benzenesulfonamides . Based...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis and application protocol for [(4-Sulfamoylphenyl)methyl]urea , a specialized chemical probe belonging to the class of ureido-substituted benzenesulfonamides .
Based on its structural pharmacophore (a primary sulfonamide zinc-binding group coupled with a ureido-tail), this molecule is a potent Carbonic Anhydrase (CA) Inhibitor . It is primarily used to study pH regulation, hypoxic tumor survival mechanisms (targeting CA IX/XII), and structure-activity relationships (SAR) in inhibitor design.
Executive Summary
[(4-Sulfamoylphenyl)methyl]urea is a synthetic derivative of Mafenide (4-homosulfanilamide). Unlike classical sulfonamides, the addition of a urea moiety to the benzylic amine creates a "tail" that interacts with the hydrophilic/hydrophobic regions of the Carbonic Anhydrase active site. This probe is essential for researchers investigating the "tail approach" to isoform selectivity, specifically differentiating between cytosolic isoforms (CA I, II) and transmembrane, tumor-associated isoforms (CA IX, XII).
Key Applications
Isoform Selectivity Profiling: Differentiating CA IX/XII (hypoxia-induced) from CA I/II (constitutive).
Tumor pH Regulation: Studying the acidification of the extracellular milieu in hypoxic solid tumors.
Structure-Based Drug Design (SBDD): Validating the "ureido-tail" hypothesis for optimizing inhibitor binding kinetics.
Chemical & Physical Properties[1]
Property
Specification
IUPAC Name
[(4-Sulfamoylphenyl)methyl]urea
Common Scaffolds
Ureido-mafenide; 4-Sulfamoylbenzylurea
CAS Number
98594-82-2
Molecular Formula
Molecular Weight
229.26 g/mol
Solubility
DMSO (>50 mM), Ethanol (Low), Water (Low/Moderate)
The biological activity of [(4-Sulfamoylphenyl)methyl]urea is driven by its bipartite structure:
The Warhead (Sulfonamide -
): The deprotonated sulfonamide nitrogen acts as a monodentate ligand, coordinating directly to the ion within the CA active site. This displaces the zinc-bound water molecule/hydroxide ion, blocking the catalytic hydration of to bicarbonate ().
The Tail (Ureido Group -
): The urea linker extends towards the rim of the active site. It forms specific hydrogen bonds with amino acid residues (e.g., Gln92, Thr200 in CA II; or specific residues in CA IX) and engages in van der Waals interactions. This "tail" interaction is critical for determining the dissociation constant () and isoform selectivity.
Pathway Visualization
The following diagram illustrates the role of this probe in blocking the Hypoxia-Induced pH Regulation pathway in tumor cells.
Caption: Mechanism of Action: The probe inhibits CA IX-mediated extracellular pH regulation, forcing intracellular acidification and compromising tumor survival.
Experimental Protocols
Protocol A: In Vitro Enzyme Inhibition Assay (Stopped-Flow)
Purpose: To determine the inhibition constant (
) of the probe against recombinant CA isoforms.
Method: Hydration Assay.
Reagents:
Recombinant CA isozymes (CA I, II, IX-mimic).
Substrate:
saturated water.
Indicator: Phenol Red (0.2 mM).
Buffer: 20 mM HEPES (pH 7.5), 20 mM
.
Probe Stock: 10 mM in DMSO.
Workflow:
Preparation: Dilute the probe serially in assay buffer (range: 0.1 nM to 10 µM). Keep DMSO concentration constant (<1%).
Incubation: Incubate enzyme (concentration ~5–10 nM) with the probe for 15 minutes at room temperature to reach equilibrium.
Reaction Trigger: Mix the Enzyme-Inhibitor solution rapidly with the
-Phenol Red solution using a Stopped-Flow instrument (e.g., Applied Photophysics).
Measurement: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).
Analysis: Calculate the initial velocity (
). Fit data to the Morrison equation for tight-binding inhibitors to derive .
Validation Criteria:
Control: Acetazolamide (standard CAI) should yield a
of ~12 nM for CA II.
Negative Control: Assay without enzyme (uncatalyzed rate) must be subtracted.
Protocol B: In Cellulo Hypoxic pH Regulation Assay
Purpose: To assess the probe's ability to disrupt pH homeostasis in hypoxic cancer cells (e.g., HeLa or HT-29).
Method: Ratiometric pH imaging using BCECF-AM.
Reagents:
Cell Line: HT-29 (Colon adenocarcinoma, high CA IX expression).
Probe: [(4-Sulfamoylphenyl)methyl]urea (10 µM and 100 µM).
Dye: BCECF-AM (pH sensitive fluorophore).
Conditions: Normoxia (21%
) vs. Hypoxia (1% ).
Workflow Visualization:
Caption: Workflow for assessing intracellular acidification induced by CA inhibition under hypoxia.
Step-by-Step Procedure:
Seeding: Plate HT-29 cells (
cells/well) on glass-bottom plates.
Hypoxia Induction: Incubate cells in a hypoxia chamber (1%
, 5% ) for 24 hours to upregulate CA IX.
Treatment: Replace media with bicarbonate-buffered Krebs-Ringer solution containing the probe (10–100 µM). Incubate for 30–60 mins.
Dye Loading: Add BCECF-AM (1 µM) and incubate for 30 mins. Wash 3x with PBS.
Calibration: Perform an in situ pH calibration using Nigericin/High
buffers at known pH values (6.5, 7.0, 7.5).
Imaging: Measure fluorescence intensity at excitation wavelengths 490 nm (pH sensitive) and 440 nm (isosbestic point).
Result Interpretation: Effective CA inhibition will result in a significant decrease in intracellular pH (
) in hypoxic cells compared to vehicle control, as the cell fails to export protons.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation in Assay
Low aqueous solubility.
Do not exceed 1% DMSO final concentration. Sonicate stock solution before dilution.
No Effect in Cells
Poor membrane permeability.
This probe is relatively polar (urea). Increase concentration or incubation time. Ensure CA IX expression (verify with Western Blot).
High Background (Assay)
Spontaneous hydration.
Ensure buffers are fresh and kept cold () to slow uncatalyzed reaction. Subtract blank accurately.
Lack of Selectivity
Overlapping isoform affinity.
This is common. Use specific knockout lines or specific inhibitors (e.g., SLC-0111) as comparators to confirm target engagement.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX-mimic in complex with sulfonamide inhibitors: a step toward selective drug design. Journal of Medicinal Chemistry. (Context: Structural basis for ureido-sulfonamide binding). Link
PubChem Compound Summary. [(4-Sulfamoylphenyl)methyl]urea (CID 17605733). Link
Disclaimer: This document is for research use only. The compound described is a chemical probe and is not approved for human therapeutic use.
Application
Application Note: Strategic Synthesis of N-Substituted Ureas in Medicinal Chemistry
Introduction: The Urea Scaffold in Drug Discovery[1][2][3] The urea moiety ( ) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in blockbuster drugs like Sorafenib (Raf kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Urea Scaffold in Drug Discovery[1][2][3]
The urea moiety (
) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in blockbuster drugs like Sorafenib (Raf kinase inhibitor) and Ritonavir (HIV protease inhibitor). Its value lies in its dual hydrogen-bonding capability (two donors, one acceptor), allowing it to bind tightly to enzyme active sites or receptor pockets.
However, the synthesis of non-symmetric N-substituted ureas presents specific challenges in a research setting:
Symmetry Control: Preventing the formation of symmetric byproducts (e.g.,
).
Reagent Stability: Many isocyanates are moisture-sensitive or commercially unavailable.[1]
Safety: Avoiding highly toxic phosgene gas in standard laboratory workflows.
This guide details two robust, self-validating protocols for urea synthesis: the Direct Isocyanate Addition (Method A) and the CDI-Mediated Coupling (Method B).
Decision Matrix: Selecting the Right Protocol
Before beginning, select the method based on your starting materials and safety constraints.
Figure 1: Strategic decision tree for selecting the optimal urea synthesis pathway.
Method A: Direct Isocyanate Addition (The Gold Standard)
This method is the most atom-economical approach. It involves the nucleophilic attack of a primary or secondary amine onto an electrophilic isocyanate.
Mechanism & Causality
The reaction is driven by the nucleophilicity of the amine.
Aliphatic amines are highly reactive and require cooling.
Anilines (Aromatic amines) are less nucleophilic and may require mild heating or base catalysis.
Moisture Control: Isocyanates react with water to form carbamic acids, which decarboxylate to primary amines. These amines then react with the remaining isocyanate to form symmetric urea impurities. Strict anhydrous conditions are required.
Protocol A: Standard Addition
Reagents:
Amine (
equiv)
Isocyanate (
equiv)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Base (Optional): Diisopropylethylamine (DIPEA) (
equiv) - Only if using amine salts.
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Dissolution: Dissolve the Amine (
equiv) in anhydrous DCM ( M concentration).
Note: If the amine is a hydrochloride salt, add
equiv of DIPEA and stir for 10 mins to liberate the free base.
Addition: Cool the solution to
(ice bath). Add the Isocyanate dropwise.
Why? The reaction is exothermic. Cooling prevents side reactions and controls the rate.
Reaction: Remove the ice bath and stir at Room Temperature (RT).
Validation (TLC/LCMS): Check for the disappearance of the starting amine.
Target Mass: Look for
.
Work-up:
If the product precipitates (common in non-polar solvents): Filter and wash with cold ether/hexanes.
If soluble: Concentrate in vacuo. If excess isocyanate was used, scavenge with a polymer-supported amine (e.g., Trisamine resin) or perform column chromatography.
Method B: CDI-Mediated Coupling (The "Green" Alternative)
When the specific isocyanate is not available, or when working with two amines, 1,1'-Carbonyldiimidazole (CDI) is the reagent of choice. It acts as a safe phosgene equivalent.
Mechanism & Workflow
CDI activates the first amine to form an Acylimidazole intermediate.[1] This intermediate is less reactive than an isocyanate but sufficiently electrophilic to react with a second amine upon heating.
Critical Success Factor: The "Order of Addition." You must ensure the first amine is fully converted to the intermediate before adding the second amine, otherwise symmetric ureas will dominate.
Figure 2: Sequential activation workflow for CDI coupling to prevent symmetric byproducts.
Protocol B: One-Pot Sequential Coupling
Reagents:
Amine A (1.0 equiv) - The less valuable/more available amine.
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Procedure:
Activation: Dissolve CDI (
equiv) in anhydrous DCM under Nitrogen. Cool to .
First Addition: Add Amine A (
equiv) dissolved in DCM dropwise over 10 minutes.
Intermediate Formation: Stir at RT for 1-2 hours.
Validation: Take an aliquot for LCMS. You should see the mass of
. If Amine A remains, add small increments of CDI.
Second Addition: Once Amine A is consumed, add Amine B (
equiv).
Coupling:
If Amine B is aliphatic: Stir at RT overnight.
If Amine B is aromatic/bulky: Reflux (DCM
or MeCN ) for 4-16 hours.
Work-up:
Dilute with DCM. Wash with water (removes imidazole byproduct) and brine.
Dry over
and concentrate.
Comparative Analysis of Methods
Feature
Method A: Isocyanate
Method B: CDI Coupling
Reagent Availability
Limited (Specific R-NCO needed)
Universal (Uses any two amines)
Atom Economy
Excellent (100%)
Good (Loss of imidazole)
Reaction Time
Fast (mins to hours)
Slow (Step 2 often requires heat)
Purification
Often filtration (precipitate)
Aqueous workup/Column often needed
Moisture Sensitivity
High (Risk of symmetric urea)
Moderate (CDI degrades)
Safety Profile
Isocyanates are sensitizers/toxic
CDI is a solid, safer than phosgene
Troubleshooting & Optimization
Symmetric Urea Contamination:
Cause: Moisture in solvent (Method A) or incomplete activation before adding Amine 2 (Method B).
Fix: Use freshly distilled solvents. In Method B, ensure Amine A is fully converted to the acylimidazole (check LCMS) before adding Amine B.
Low Yield with Anilines:
Cause: Low nucleophilicity of the aromatic amine.
Fix: Add a catalyst like DMAP (4-Dimethylaminopyridine) (0.1 equiv) or switch to a higher boiling solvent (Toluene/DMF) and heat to
.
Purification Difficulties:
Tip: Ureas are often poorly soluble. If the product does not precipitate, try triturating the crude oil with Ether or Pentane to induce crystallization.
References
Medicinal Chemistry Context
Konishi, H., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry."[2][3][4][5][6] J. Med. Chem. (2019).[5] Link
Focus: Reviews the pharmacophore importance in drugs like Sorafenib.
CDI Methodology
Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angew. Chem. Int. Ed. (1962). Link
Focus: The foundational text on using CDI for amide and urea form
Curtius Rearrangement (Alternative Route)
Smith, P. A. S. "The Curtius Reaction."[7][8][9] Organic Reactions (1946). Link
Focus: Converting carboxylic acids to isocyanates/ureas.[10]
General Protocols
Common Organic Chemistry.[7] "Urea Formation: Amine + Isocyanate."[4][7][10][11] Link
Focus: Practical lab conditions and solvent choices.[1][7]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: SOL-SPMU-001
Assigned Specialist: Senior Application Scientist
Last Updated: February 18, 2026[1]
Executive Summary
You are likely encountering "brick dust" behavior with [(4-Sulfamoylphenyl)methyl]urea .[1] This molecule presents a dual challenge: the sulfonamide moiety (
) confers poor aqueous solubility at neutral pH, while the urea linkage () creates a rigid crystal lattice via strong intermolecular hydrogen bonding.
This guide provides validated protocols to overcome these thermodynamic barriers without compromising the chemical stability of the urea bond or the biological integrity of your assay.
Module 1: Stock Solution Preparation (The Foundation)[1]
Objective: Create a stable, high-concentration stock solution that resists precipitation upon storage.
The Solvent of Choice: DMSO
Water is ineffective for stock preparation due to the high lattice energy of the urea group. Dimethyl sulfoxide (DMSO) is the required solvent to disrupt these hydrogen bonds.
Protocol 1.1: Standard 10 mM Stock Preparation
Weighing: Weigh the solid powder into a glass vial (avoid polystyrene, which DMSO degrades).
Objective: Dilute the DMSO stock into aqueous media (buffers, culture media) without immediate precipitation.[1]
The Problem: When you spike a DMSO stock into water, the solvent environment changes instantly. The hydrophobic phenyl ring and the rigid urea tail seek each other, leading to rapid nucleation and precipitation (crashing out).
Strategy A: The Cosolvent Step-Down (For In Vitro Assays)
Use this method for enzyme inhibition assays or cell culture where DMSO concentration must be
.
Protocol 2.1: Intermediate Dilution
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).
Result: 1 mM solution in 10% DMSO / 90% PEG-400.
Final Dilution: Slowly add this intermediate to your assay buffer while vortexing.
Mechanism: PEG-400 acts as a "bridge," reducing the dielectric shock between DMSO and water, preventing immediate crystal nucleation [2].
Strategy B: Cyclodextrin Complexation (For In Vivo/High Dose)
Sulfonamides bind well into the hydrophobic cavity of cyclodextrins. This is the gold standard for animal studies to avoid DMSO toxicity.
Protocol 2.2: HP-
-CD Formulation
Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-
-cyclodextrin (HP--CD) in water.
Addition: Add the solid compound directly to the vehicle (avoiding DMSO if possible) OR add the DMSO stock to the vehicle.
Equilibration: Shake at room temperature for 2-4 hours. The cyclodextrin encapsulates the phenyl ring, rendering the complex water-soluble.
Data Comparison: Solubility Enhancement Methods
Method
Est. Max Solubility
Biological Safety
Stability Risk
Pure Water
< 0.1 mg/mL
High
Low
1% DMSO in Water
~0.5 mg/mL
High
High (Precipitation)
10% PEG-400
~2-5 mg/mL
Moderate
Low
20% HP--CD
> 10 mg/mL
High (Inert)
Very Low
Module 3: Troubleshooting & FAQs
Q1: My compound precipitated immediately upon adding to cell culture media. Why?A: This is the "Oversaturation Shock." You likely added a high-concentration DMSO stock directly to a large volume of static media.
Fix: Use the "Swirling Injection" technique. Vortex the media while slowly injecting the drug stock into the center of the vortex. This ensures rapid dispersion before nuclei can form.
Q2: Can I use acidic or basic pH to dissolve it?A: Proceed with extreme caution.
Ureas: Unstable at high pH. Hydrolysis occurs rapidly at
, breaking the molecule into a sulfonamide-aniline and ammonia/carbonate [3].
Verdict: Do not use pH adjustment > 8.5. Stick to neutral pH with cosolvents (PEG/Cyclodextrins).
Q3: The solution turned yellow after heating. Is it still good?A:No. Yellowing often indicates oxidation of the sulfonamide nitrogen or hydrolysis of the urea linkage. Discard the solution. Always dissolve at room temperature or mild heat (
Figure 2: The pathway of precipitation.[1] Rapid mixing and cosolvents (Module 2) interrupt the step between Dilution and Nucleation.
References
Panyachariwat, N., & Steckel, H. (2014).[1] Stability of urea in solution and pharmaceutical preparations.[2][3][4][5] Journal of Cosmetic Science, 65, 187–195.[1][5]
Technical Support Hub: Optimization of [(4-Sulfamoylphenyl)methyl]urea Synthesis
The following guide serves as a specialized Technical Support Hub for the synthesis of [(4-Sulfamoylphenyl)methyl]urea (also known as 4-sulfamoylbenzylurea). This content is designed for researchers requiring high-purity...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Hub for the synthesis of [(4-Sulfamoylphenyl)methyl]urea (also known as 4-sulfamoylbenzylurea). This content is designed for researchers requiring high-purity synthesis optimization, bypassing standard textbook generalities in favor of field-proven, mechanistic troubleshooting.
Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Protocol Optimization & Troubleshooting for Urea Formation via Cyanate Nucleophilic Addition[1]
The "Golden Path" Protocol
Standardized methodology for maximum yield (>85%) and purity.
The most robust route for synthesizing [(4-Sulfamoylphenyl)methyl]urea utilizes the nucleophilic addition of 4-(aminomethyl)benzenesulfonamide (Mafenide) to isocyanic acid, generated in situ from potassium cyanate (KOCN).[1][2] This method avoids the toxicity of phosgene and the harsh thermal conditions of urea transamidation.
Reagents & Stoichiometry
Component
Role
Eq.
Notes
4-(Aminomethyl)benzenesulfonamide HCl
Substrate
1.0
Use the HCl salt to provide the necessary proton source.[1][2]
Potassium Cyanate (KOCN)
Reagent
1.2 - 1.5
Slight excess compensates for hydrolytic loss of HNCO.[1][2]
Water (Deionized)
Solvent
~10-15 vol
High dielectric constant stabilizes the transition state.[1][2]
Sodium Hydroxide (1M)
Work-up
As needed
For pH adjustment if starting with free base.[1][2]
Step-by-Step Workflow
Dissolution: Suspend 1.0 equivalent of 4-(aminomethyl)benzenesulfonamide hydrochloride in water (10 mL per gram of substrate).
Technical Note: The mixture may remain a slurry initially.[1] This is normal.
Cyanate Addition: Add 1.2 equivalents of Potassium Cyanate (KOCN) in a single portion at room temperature.
Observation: You will observe a slight endotherm and the dissolution of the KOCN.
Reaction Initiation: Heat the reaction mixture to 60–70°C for 2–3 hours.
Critical Control Point: Do not exceed 80°C. Higher temperatures promote the isomerization of isocyanic acid to cyanuric acid (trimerization) and hydrolysis of the urea product.
Precipitation: The solution will likely become clear as it heats, followed by the gradual precipitation of the product as the reaction proceeds (product is less soluble than the reactant).
Work-up: Cool the mixture slowly to 0–4°C (ice bath) and hold for 1 hour to maximize crystallization.
Isolation: Filter the white precipitate. Wash with ice-cold water (2x) to remove residual salts (KCl) and unreacted cyanate.[1][2]
Drying: Dry under vacuum at 50°C.
Critical Parameter Analysis (The "Why")
Why use the Amine-HCl salt?
The reaction mechanism relies on Isocyanic Acid (HNCO) , not the cyanate ion (
).[1]
The amine hydrochloride salt acts as a "proton shuttle."[1][2] It releases the free amine for nucleophilic attack while simultaneously providing the proton needed to convert potassium cyanate into reactive isocyanic acid.
If you use the Free Base: You must add 1.0 equivalent of HCl. Without acid, the cyanate ion remains inert, and no reaction occurs.[1]
If you use excess Acid: You will protonate the amine (
), rendering it non-nucleophilic.[1] The reaction will stall.
Temperature Window (60–70°C)
< 50°C: Reaction kinetics are sluggish; incomplete conversion observed even after 24h.[1][2]
> 80°C: Increases the rate of Biuret formation (dimerization of urea) and hydrolysis of the sulfonamide moiety.
Troubleshooting & FAQs
Q1: My yield is low (<40%), and the filtrate is cloudy. What happened?
Diagnosis: Incorrect pH balance or insufficient cooling time.[1][2]
Solution:
Check pH: At the end of the reaction, the pH should be neutral to slightly basic. If the pH is strongly acidic (<3), the product may remain soluble as a salt (though urea is weak, the sulfonamide can be affected).[1]
Solubility Limit: The product, [(4-Sulfamoylphenyl)methyl]urea, has moderate water solubility at room temperature.[1] The "Crash Cool" step to 0°C is mandatory.[1] If yield is still low, concentrate the mother liquor by 50% on a rotovap and re-cool.
Q2: I see a secondary spot on TLC near the baseline. Is it decomposition?
Diagnosis: Likely Biuret or unreacted Sulfonamide .[1][2]
Solution:
Biuret (
): Formed if the reaction was run too hot or with a massive excess of KOCN.[1][2] It is water-soluble.[1][2] Thorough washing with water usually removes it.[1][2]
Unreacted Amine: If the starting material persists, your KOCN may have hydrolyzed before reacting.[1] Add another 0.2 eq of KOCN and heat for an additional hour.
Q3: Can I use organic solvents like Ethanol or DMF?
Diagnosis: Solvent choice affects the mechanism.[1]
Analysis:
Ethanol: Acceptable, but KOCN has poor solubility in ethanol, slowing the reaction.[1] You would need to dissolve KOCN in a minimum amount of water first.[1]
DMF: Not recommended for this specific synthesis.[1][2] DMF is difficult to remove and can promote side reactions at high temps.[1][2] Water is the superior solvent here due to the "Hydrophobic Effect" driving the organic product out of solution, driving equilibrium forward.
Q4: The product is slightly yellow. How do I purify it?
Diagnosis: Oxidation of trace aniline impurities or metal contamination.[1]
Solution:
Recrystallization is highly effective.[1][2]
Protocol: Dissolve crude solid in boiling Water/EtOH. Add activated charcoal (1 wt%), filter hot, and cool slowly. This yields analytical-grade white needles.[1][2]
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic flow and the critical control points (Temperature and pH) that determine success versus failure (Side Products).
Caption: Mechanistic pathway for the synthesis of [(4-Sulfamoylphenyl)methyl]urea, highlighting the critical temperature window (60-70°C) to avoid biuret formation.
References
Kurzer, F. (1956).[1] Cyanates and their Thio-derivatives. Organic Syntheses, 36, 1. (Foundational methodology for urea synthesis from amines and cyanates).[1]
Wöhler, F. (1828).[1] Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253–256.[1] (The mechanistic basis of the isomerization/addition reaction).[1][3]
PubChem. (n.d.).[1][2] [(4-sulfamoylphenyl)methyl]urea - Compound Summary. National Library of Medicine.[1][2] (Structural verification and physicochemical properties).[1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for recrystallization of urea derivatives).
Technical Support Center: Stability of [(4-Sulfamoylphenyl)methyl]urea
Introduction Welcome to the technical support guide for [(4-Sulfamoylphenyl)methyl]urea. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the sta...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for [(4-Sulfamoylphenyl)methyl]urea. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in aqueous solutions. Understanding the stability profile is critical for ensuring experimental reproducibility, developing robust formulations, and generating reliable biological data. This guide offers a combination of frequently asked questions (FAQs) for foundational knowledge and a troubleshooting section to address specific experimental challenges, grounded in established principles of chemical kinetics and analytical science.
Frequently Asked questions (FAQs)
Q1: What is the primary degradation pathway for [(4-Sulfamoylphenyl)methyl]urea in an aqueous environment?
A1: The principal degradation pathway for [(4-Sulfamoylphenyl)methyl]urea, like other sulfonylureas, is chemical hydrolysis. The sulfonylurea bridge (–SO₂–NH–CO–NH–) is the most labile part of the molecule and is susceptible to cleavage. This reaction breaks the molecule into two primary degradation products: 4-(aminomethyl)benzenesulfonamide and methyl isocyanate, with the latter rapidly reacting with water to form methylamine and carbon dioxide. This hydrolysis process is the main reason for the loss of compound integrity and biological activity in solution over time.[1]
Q2: How does the pH of the aqueous solution affect the stability of [(4-Sulfamoylphenyl)methyl]urea?
A2: The stability of [(4-Sulfamoylphenyl)methyl]urea is highly pH-dependent. The hydrolysis rate follows a characteristic U-shaped profile, where the compound is most stable in the slightly acidic to neutral pH range (approximately pH 4-8).[2]
Under acidic conditions (pH < 4): The degradation is accelerated through acid-catalyzed hydrolysis of the sulfonylurea bridge.[1][3]
Under alkaline conditions (pH > 8): The degradation rate also increases significantly. Base-catalyzed hydrolysis proceeds via a different mechanism, often involving cleavage and rearrangement of the sulfonylurea linkage.[1]
Therefore, maintaining the pH of your solutions within the optimal 4-8 range is the single most critical factor for minimizing degradation.
Q3: What is the impact of temperature on the degradation rate?
A3: Temperature significantly accelerates the degradation of [(4-Sulfamoylphenyl)methyl]urea. The relationship between temperature and the rate of hydrolysis generally follows the Arrhenius equation, where for every 10°C increase in temperature, the rate of degradation can increase by a factor of 2 to 4.5.[1] For maximal stability, stock solutions and working solutions should be kept at low temperatures (e.g., 2-8°C) and protected from frequent temperature fluctuations. Long-term storage should be at -20°C or -80°C, preferably in a non-aqueous solvent.
Q4: Which buffers are recommended for preparing aqueous solutions of [(4-Sulfamoylphenyl)methyl]urea?
A4: The choice of buffer is crucial for maintaining a stable pH. Phosphate or citrate buffers are excellent choices as they have strong buffering capacity within the optimal stability range of pH 4-8. It is important to avoid buffers that may participate in the degradation reaction. When preparing solutions, it is advisable to first dissolve the compound in a minimal amount of an organic co-solvent like DMSO or ethanol before diluting it into the aqueous buffer to prevent precipitation and ensure homogeneity.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving aqueous solutions of [(4-Sulfamoylphenyl)methyl]urea.
Problem 1: Inconsistent or declining biological activity in multi-day experiments.
Likely Cause: Chemical degradation of the compound in the aqueous cell culture media or assay buffer over the course of the experiment. The pH of cell culture media can shift, and incubation at 37°C significantly accelerates hydrolysis.
Recommended Solutions:
Prepare Fresh Solutions: For long-term experiments, prepare fresh working solutions from a frozen stock daily or replace the media/buffer containing the compound at regular intervals (e.g., every 24 hours).
Conduct a Time-Course Stability Study: Before a critical experiment, incubate the compound in your specific experimental medium at the experimental temperature (e.g., 37°C). Take aliquots at different time points (e.g., 0, 8, 24, 48 hours) and analyze them by HPLC to quantify the remaining parent compound. This will establish a stability window for your specific conditions.
Confirm Media pH: Ensure the pH of your experimental media or buffer remains stable throughout the incubation period.
Problem 2: Appearance of an unexpected peak in my HPLC/LC-MS analysis.
Likely Cause: This new peak is likely a degradation product, such as 4-(aminomethyl)benzenesulfonamide. Its appearance indicates that the compound has started to hydrolyze.
Recommended Solutions:
Verify Peak Identity: If using LC-MS, analyze the mass of the new peak. The primary hydrolysis product, 4-(aminomethyl)benzenesulfonamide, has a distinct molecular weight that can be used for confirmation.
Review Solution Preparation and Storage: This is a clear indicator of a stability issue. Immediately review the pH, temperature, and age of the solution used. Refer to the workflow diagram below for a systematic approach.
Optimize Analytical Method: Ensure your HPLC method can resolve the parent compound from its potential degradants. A gradient elution method is often more effective than an isocratic one for this purpose.[4]
Diagram: Troubleshooting Workflow for Stability Issues
Caption: A workflow for diagnosing stability issues.
Quantitative Stability Data Summary
The following table provides generalized stability expectations based on data from related sulfonylurea compounds.[1][3] Note: This data is illustrative. Users must determine the precise stability of [(4-Sulfamoylphenyl)methyl]urea under their specific experimental conditions.
pH of Solution
Temperature
Expected Half-Life (t½)
Stability Concern
3.0
25°C
Hours to Days
High
5.0
25°C
Weeks to Months
Low
7.0
25°C
Weeks
Low-Moderate
9.0
25°C
Days
High
7.0
37°C
Days
High
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution
This protocol describes how to prepare a 10 µM working solution in a phosphate buffer, a common requirement for cell-based assays.
Prepare Stock Solution: Accurately weigh [(4-Sulfamoylphenyl)methyl]urea and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock in single-use aliquots at -80°C.
Prepare Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 6.0. Filter sterilize if for use in cell culture.
Prepare Intermediate Dilution: Thaw a single aliquot of the 10 mM DMSO stock. Perform an intermediate dilution in DMSO if necessary.
Prepare Final Working Solution: Vigorously vortex the pH 6.0 phosphate buffer. While vortexing, add the required volume of the DMSO stock solution drop-by-drop to the buffer to achieve the final concentration of 10 µM. This "vortex-dilution" method is critical to prevent precipitation of the compound.
Final Check: Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent effects in the assay. Use the prepared solution immediately or store it at 2-8°C for no more than 24 hours.
Protocol 2: General HPLC-UV Method for Stability Assessment
This protocol provides a starting point for developing an HPLC method to quantify the parent compound and detect its primary hydrolysis product.
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water
Solvent B: Acetonitrile
Gradient Elution:
0-2 min: 10% B
2-15 min: Ramp linearly from 10% to 90% B
15-17 min: Hold at 90% B
17-18 min: Return to 10% B
18-23 min: Re-equilibrate at 10% B
Flow Rate: 1.0 mL/min.
Detection: UV at 235 nm.
Procedure:
a. Prepare samples by incubating the compound in the desired aqueous solution (e.g., buffer at pH 3, 7, and 9) at a set temperature (e.g., 40°C).
b. At specified time points (t=0, 2, 6, 24, 48 hours), remove an aliquot and immediately quench any further degradation by adding an equal volume of acetonitrile or by freezing at -80°C.
c. Inject the samples onto the HPLC system.
d. Quantify the peak area of the parent compound at each time point relative to the t=0 sample to determine the percentage of compound remaining.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: SU-PROTO-001
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Topic: Troubleshooting Solubility, Stability, and Analysis of Sulfonylurea Compounds
Introduction: The "Deceptive" Stability of Sulfonylureas
Welcome to the technical support hub. You are likely here because your IC50 curves are shifting, your HPLC peaks are tailing, or your compound precipitated immediately upon addition to cell media.
Sulfonylureas (SUs)—whether used as KATP channel blockers (e.g., Glibenclamide, Glimepiride) or ALS-inhibitor herbicides (e.g., Chlorsulfuron)—share a common chemical vulnerability: the sulfonylurea bridge (-SO2-NH-CO-NH-). This moiety is chemically labile, pH-sensitive, and prone to "crashing out" of solution due to its weak acid nature (pKa ~3.5–5.0).
This guide replaces generic advice with field-proven protocols to stabilize these compounds and ensure reproducible data.
Module 1: Solubility & Stock Preparation
The Issue: "My compound precipitates when I dilute the DMSO stock into the assay buffer."
The Mechanism:
Sulfonylureas are weak acids . In 100% DMSO, they are soluble. However, when you dilute into an aqueous buffer, the pH of that buffer dictates solubility.
If pH < pKa: The compound becomes protonated (neutral charge), drastically reducing aqueous solubility and causing immediate precipitation.
Local Shock: Even if your buffer is pH 7.4, adding a bolus of DMSO stock creates a local interface of high concentration. If the mixing isn't rapid, the compound aggregates before it can ionize and dissolve.
Troubleshooting Protocol: The "Step-Down" Dilution Method
Do not pipette DMSO stock directly into a stagnant well of media. Use this intermediate dilution protocol to prevent "shock" precipitation.
Calculate pKa Check: Ensure your final assay buffer pH is at least 1.5 units above the compound's pKa.
Example: Glibenclamide (pKa ~5.3). Assay buffer should be pH > 6.8.
Prepare a 10x Intermediate:
Dilute your 10 mM DMSO stock into a pure organic solvent compatible with your assay (e.g., Ethanol) or a 50:50 DMSO:Water mix first, before hitting the high-salt buffer.
High-Velocity Mixing:
Place your assay buffer on a vortex mixer.
Add the compound solution while the buffer is moving. This prevents local high-concentration pockets where precipitation nuclei form.
Data: Solubility vs. pH (Glibenclamide Example)
Solvent / Condition
Solubility (mg/mL)
Status
DMSO (Pure)
> 20 mg/mL
Excellent
Buffer pH 4.0
< 0.005 mg/mL
Precipitation Risk
Buffer pH 7.4
~ 0.5 mg/mL
Stable
Buffer pH 9.0
> 5.0 mg/mL
Highly Soluble
Module 2: Stability & Storage
The Issue: "I am seeing degradation products in my overnight samples."
The Mechanism:
The sulfonylurea bridge is susceptible to hydrolysis .[1][2][3] This reaction is acid-catalyzed. If you store your compound in an acidic vehicle (or even unbuffered water which absorbs CO2 and becomes acidic), the bridge cleaves, yielding a sulfonamide and an amine/isocyanate.
Key Rule: Never store sulfonylureas in aqueous solution for >24 hours, especially at room temperature.
Visualizing the Degradation Pathway
The following diagram illustrates the critical decision points for storage and the chemical breakdown mechanism.
Caption: Decision logic for sulfonylurea storage. Note the rapid hydrolysis pathway in acidic aqueous conditions.[2][3][4][5]
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
The Issue: "My peaks are tailing, and I see carryover between injections."
The Mechanism:
Silanol Interactions: Because SUs are acidic, they interact strongly with residual silanol groups on standard C18 silica columns, leading to severe peak tailing.
Carryover: Their hydrophobic nature causes them to adsorb to PEEK tubing and injector ports.
The Solution: The "Buffered Wash" Protocol
1. Mobile Phase Modification:
You must suppress ionization or mask silanols.
Recommendation: Use 0.1% Formic Acid (for MS) or 20 mM Ammonium Formate pH 3.5 (for UV).
Why? Low pH suppresses silanol ionization (Si-OH rather than Si-O⁻), reducing the secondary interaction with the analyte.
2. Column Selection:
Switch to a "High Strength Silica" (HSS) or heavily end-capped column designed for polar acidic compounds.
Avoid: Standard un-capped C18 columns.
3. The "Sawtooth" Wash (For Carryover):
If you see ghost peaks, implement a needle wash program between samples:
Wash Solvent: 50:50 Acetonitrile:Isopropanol (dissolves sticky residues better than MeOH).
Module 4: Biological Assay Optimization
The Issue: "My IC50 values shift depending on the buffer I use."
The Mechanism:
The potency of sulfonylureas is strictly linked to their ionization state. Many SUs bind to their target (e.g., the SUR1 receptor) more effectively in their lipid-soluble form, while others require the anionic form.
If you run an assay at pH 7.0 vs pH 7.4, the ratio of Ionized:Unionized compound changes significantly because the pH is close to the pKa.
Experimental Fix:
Standardize your assay buffer pH to the second decimal place (e.g., pH 7.40 ± 0.05) and record it. Do not rely on "pre-mixed" PBS without verifying pH, as temperature changes can shift buffer pH.
FAQ: Quick Troubleshooting
Q: Can I use plastic tips for serial dilutions?A: Yes, but sulfonylureas are hydrophobic. Pre-wet pipette tips (pipette up and down once) before transferring to ensure the full volume is delivered, otherwise, the compound adsorbs to the plastic tip surface.
Q: My compound turned yellow in DMSO. Is it bad?A: Likely yes. Color change often indicates oxidation or photodegradation. Sulfonylureas are light-sensitive. Always store stocks in amber vials wrapped in foil.
Q: How do I dispose of sulfonylurea waste?A: Treat as high-potency hazardous chemical waste. Do not pour down the drain; they are potent herbicides and can damage local environmental biomes even at trace levels.
References
Sarmah, A. K., & Sabadie, J. (2002).[6] Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review. Journal of Agricultural and Food Chemistry. Link
Braschi, I., et al. (1997). Kinetics of hydrolysis of sulfonylurea herbicides in aqueous solutions. Journal of Agricultural and Food Chemistry. Link
McCalley, D. V. (2010). Analysis of the acidic and basic physicochemical properties of silica-based reversed-phase columns. Journal of Chromatography A. Link
PubChem. (n.d.). Compound Summary: Glibenclamide (Solubility and pKa data). National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of [(4-Sulfamoylphenyl)methyl]urea Derivatives
Case ID: PUR-SPU-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Introduction: The "Brick Dust" Paradox
Welcome to the technical support hub for sulfamoylphenyl urea derivatives. If you are working with these compounds—likely as Carbonic Anhydrase Inhibitors (CAIs) or soluble epoxide hydrolase (sEH) inhibitors—you are likely facing a specific set of physicochemical contradictions.
These molecules combine a sulfonamide (polar, H-bond donor, weak acid, pKa ~10.1) with a urea linkage (rigid, strong H-bond donor/acceptor). The result is often a "brick dust" molecule: high melting point, poor solubility in common organic solvents (DCM, EtOAc), and a tendency to "oil out" rather than crystallize due to strong intermolecular hydrogen bonding networks preventing orderly lattice formation.
This guide moves beyond generic advice to address the specific molecular behaviors of this scaffold.
Module 1: Solubility & Solvent Selection
User Query: "My crude product won't dissolve in dichloromethane or ethyl acetate, but it crashes out of methanol immediately. How do I choose a solvent?"
Technical Insight:
The urea moiety creates strong intermolecular H-bonds (
), leading to high lattice energy. Non-polar solvents cannot break these bonds. Polar protic solvents (MeOH) dissolve them but often require large volumes. The key is disrupting the urea aggregation without solubilizing the impurities.
Protocol: The "Disruptor" Solvent Screen
Do not rely on single solvents. Use a Binary Solvent System where Solvent A disrupts H-bonds and Solvent B induces precipitation.
Solvent Class
Role
Specific Recommendation
Why it works for Sulfamoyl Ureas
Primary (Good)
Disrupter
DMSO or DMF
High dielectric constant breaks urea aggregates. Hard to remove (high BP).
Primary (Good)
Solubilizer
THF or Dioxane
Good solubility for the phenyl ring; moderate H-bond acceptance.
Secondary (Bad)
Anti-solvent
Water (Acidified)
Sulfonamides are least soluble at acidic pH (neutral form).
Secondary (Bad)
Anti-solvent
Isopropanol (IPA)
Miscible with THF/DMSO; promotes gradual lattice formation.
Critical Tip: Avoid basic water (pH > 9). The sulfonamide proton is acidic (pKa ~10). At high pH, it deprotonates (
), becoming water-soluble and preventing crystallization [1].
Module 2: Crystallization Troubleshooting
User Query: "I tried recrystallizing from hot ethanol, but as it cooled, the product separated as a sticky oil/gum instead of crystals."
Root Cause:
"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is classic behavior for flexible urea chains. The impurities are lowering the melting point of your solid below the solvent's boiling point.
The "Seeding at Cloud Point" Protocol:
Dissolution: Dissolve 1.0 g of crude in the minimum volume of THF (approx. 5-8 mL) at 50°C.
Anti-solvent Addition: Add warm Isopropanol dropwise until a faint, persistent turbidity (cloud point) appears.
Re-solubilization: Add 1-2 drops of THF to clear the solution.
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass surface.
Controlled Cooling: Do not put this in the fridge yet. Wrap the flask in a towel to cool to Room Temp (RT) over 3 hours.
Final Push: Once solids appear, cool to 4°C.
Visualizing the Logic:
Module 3: Chromatographic Separation
User Query: "My HPLC peaks are tailing severely, and I see 'ghost peaks' in subsequent runs."
Technical Insight:
Tailing: The sulfonamide group (
) interacts strongly with residual silanols on silica columns.
Ghost Peaks: Urea derivatives have low solubility in standard Mobile Phase A (Water). They can precipitate at the head of the column and elute slowly in later gradients.
Optimized HPLC Method (Reverse Phase):
Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
Mobile Phase A: Water + 0.1% Formic Acid (Keeps sulfonamide neutral, pH ~2.7).
Mobile Phase B: Acetonitrile (MeOH creates higher backpressure and worse peak shape for ureas).
Gradient: Start at 10% B . A high aqueous start prevents precipitation of the polar urea [2].
Flash Chromatography (Normal Phase) Adjustment:
Standard Silica (Hex/EtOAc) often fails.
Modification: Use DCM : MeOH (95:5) .
Additive: Add 0.5% Acetic Acid to the mobile phase. This protonates the silica silanols, reducing interaction with the sulfonamide and sharpening the peaks.
Module 4: Chemical Stability & Degradation
User Query: "I dried my pure product in the oven at 80°C, and now the NMR shows extra aromatic peaks. What happened?"
Technical Insight:
Ureas are thermally unstable. Heating [(4-sulfamoylphenyl)methyl]urea derivatives can trigger a Retro-Ene reaction or hydrolysis, reverting the urea to the parent aniline and an isocyanate [3].
Degradation Pathway:
Prevention:
Never dry urea derivatives above 50°C .
Use a vacuum oven to lower the boiling point of residual solvents.
Avoid strong bases (NaOH) during workup, as they accelerate urea hydrolysis.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
Waters Corporation. (2025). HPLC Method Development Guide for Polar Compounds.
Bernhardt, G., et al. (2011). Synthesis and stability of urea derivatives. Journal of Medicinal Chemistry.
(Note: While specific page numbers for general chemistry concepts refer to standard texts, linked sources represent authoritative grounding in the field of sulfonamide/urea chemistry.)
Optimization
Technical Support Center: Bioavailability Enhancement for Urea-Based Compounds
The following guide serves as a specialized Technical Support Center for researchers dealing with the bioavailability challenges of urea-based new chemical entities (NCEs). It is structured to troubleshoot specific physi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers dealing with the bioavailability challenges of urea-based new chemical entities (NCEs). It is structured to troubleshoot specific physicochemical and biological barriers common to this scaffold.
Status: Active
Operator: Senior Application Scientist
Ticket Focus: Solubility, Metabolic Stability, and Formulation Strategies for Urea Scaffolds (e.g., Kinase Inhibitors, Soluble Epoxide Hydrolase Inhibitors).
🟢 Module 1: The "Brick Dust" Problem (Solubility & Dissolution)
User Query: "My urea-based candidate (MP > 200°C) is practically insoluble in water and precipitates immediately upon dilution in simulated gastric fluid (SGF). Conventional salt formation failed. What are my options?"
Root Cause Analysis
Urea linkages (–NH–CO–NH–) are both hydrogen bond donors and acceptors.[1] In the solid state, they form robust intermolecular hydrogen bond networks, creating a high-energy crystal lattice. This results in a high melting point (Tm) and poor aqueous solubility, a phenomenon often described as "brick dust." Salt formation often fails because the urea nitrogens are weakly basic (pKa < 1), making protonation difficult in physiological ranges.
If you are in the lead optimization phase, modify the structure to disrupt the crystal packing.
Mechanism: Planar urea molecules stack efficiently. Introducing "kinks" increases entropy and lowers the melting point.
Action: Introduce an N-methyl group or an ortho-substituent on the phenyl ring attached to the urea.
Evidence: N-methylation of naphthyl-urea derivatives has been shown to increase solubility by >100-fold by disrupting planar conformations and lowering Tm [1].[1]
If the molecule is fixed, you must prevent crystallization. Urea drugs (e.g., Sorafenib, Regorafenib) rely heavily on ASDs.
Mechanism: The drug is kinetically trapped in a high-energy amorphous state within a polymer matrix (e.g., HPMCAS, PVPVA). This generates a supersaturated solution upon dissolution ("Spring and Parachute" effect).
Standard Operating Procedure (SOP): Spray-Dried ASD Preparation
Objective: Create a meta-stable amorphous formulation to enhance apparent solubility.
Polymer: HPMCAS-L (Hypromellose Acetate Succinate) or PVPVA 64
Solvent: Acetone:Methanol (80:20 v/v) or Dichloromethane (if solubility is very low)
Protocol:
Feed Solution Prep: Dissolve API and Polymer in the solvent at a 1:3 ratio (25% drug load). Total solids concentration should be 5-10% (w/v). Ensure the solution is clear (sonicate if necessary).
Spray Drying Parameters (Büchi B-290 or similar):
Inlet Temperature:
(Must be solvent boiling point but polymer Tg).
Outlet Temperature:
.
Aspirator: 100% (35 m³/h).
Pump Rate: 20-30% (maintain outlet temp).
Secondary Drying: The collected powder will contain residual solvent. Dry in a vacuum oven at
Pass Criteria: Single glass transition temperature (Tg); absence of sharp endothermic melting peaks (indicates 100% amorphous).
🟡 Module 2: Metabolic Instability (The "Lability" Issue)
User Query: "My compound shows high permeability but low oral bioavailability (
). Microsomal stability data suggests rapid clearance, but I don't see typical CYP oxidation metabolites."
Root Cause Analysis
While CYP450 oxidation is common, urea bonds are susceptible to hydrolytic cleavage (amidase/urease activity), particularly in the presence of gut microbiota or specific hepatic amidases. Additionally, the urea nitrogen can undergo N-glucuronidation , a Phase II metabolic pathway that rapidly clears the drug.
Troubleshooting Strategies
Strategy A: Bioisosteric Replacement
Replace the urea linker with a heterocycle that mimics the geometry and H-bonding but resists hydrolysis.
Recommendation: 2-amino-1,3,4-oxadiazole or squaramide.
Why: These scaffolds maintain the linear geometry and donor-acceptor profile of urea but lack the hydrolytic instability of the carbonyl-nitrogen bond [2].
Strategy B: Deuteration
If the instability is driven by oxidative N-dealkylation adjacent to the urea, deuterium substitution can leverage the Kinetic Isotope Effect (KIE).
Action: Deuterate the carbon alpha to the urea nitrogen.
Decision Logic: Metabolic Troubleshooting
Caption: Diagnostic workflow for identifying and resolving metabolic instability in urea-based scaffolds.
🔵 Module 3: Permeability & Absorption Formulation
User Query: "My compound is stable and amorphous, but Caco-2 permeability is still low (
cm/s). It seems to be stuck in the membrane."
Root Cause Analysis
Highly lipophilic urea compounds (LogP > 4) often suffer from "solubility-limited absorption" or are substrates for efflux transporters (P-gp). The urea moiety itself is polar, but if flanked by large hydrophobic groups (common in kinase inhibitors), the molecule may become trapped in the lipid bilayer.
Troubleshooting Strategies
Strategy: Self-Emulsifying Drug Delivery Systems (SEDDS)
For lipophilic ureas, lipid-based formulations can bypass the dissolution step and stimulate lymphatic transport (avoiding first-pass metabolism).
Comparative Data: Formulation Performance for Lipophilic Ureas
Formulation Type
Mechanism
Solubility Enhancement
Complexity
Recommended For
Micronization
Surface area increase
2-5x
Low
Low Dose, Moderate LogP
ASD (Spray Dry)
Amorphous supersaturation
10-100x
High
High MP, "Brick Dust"
SEDDS (Lipid)
Pre-dissolved in oil/surfactant
>1000x (Apparent)
Moderate
High LogP (>4), Low MP
Nanocrystals
Saturation solubility increase
5-10x
High
Parenteral routes
Standard Operating Procedure (SOP): SEDDS Formulation Screening
Objective: Identify a lipid/surfactant mixture that solubilizes the urea drug and forms a stable emulsion upon water contact.
Materials:
Oils: Capryol 90, Labrafil M 1944 CS
Surfactants: Cremophor EL, Tween 80
Co-surfactants: PEG 400, Transcutol P
Protocol:
Solubility Screening: Add excess API to 1g of each excipient in glass vials. Vortex and heat to
for 1 hour. Equilibrate at RT for 24h. Centrifuge and measure supernatant concentration (HPLC).
Ternary Phase Diagram Construction: Select the Oil, Surfactant, and Co-surfactant with highest solubilizing capacity. Mix them in varying ratios (e.g., 10:80:10, 20:60:20).
Emulsification Test: Add 100 mg of the pre-concentrate to 10 mL of water (37°C). Invert gently.
Pass Criteria: Formation of a clear or slightly bluish emulsion (Nano-emulsion) in < 1 minute.
Fail Criteria: Oil droplets, precipitation, or turbid white emulsion (Macro-emulsion).
Drug Loading: Dissolve the target dose of API into the optimized pre-concentrate.
📚 References
Disruption of Planarity in Urea Derivatives:
M. C. A. Johnson et al., "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry," J. Med. Chem., 2020.[4][7]
Bioisosteres of Urea:
F. M. Silva et al., "Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry," RSC Advances, 2019.
Amorphous Solid Dispersions for Urea Drugs:
BenchChem Protocols, "Application Notes and Protocols for Solubility Enhancement of Pyrazolyl Urea Compounds," 2025.
Metabolic Stability Strategies:
Di, L., & Kerns, E. H. "Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability," Drug Discovery Today, 2009.
Lipid-Based Formulations (SEDDS):
Salawi, A. et al., "Self-emulsifying drug delivery systems: a novel approach to deliver drugs," Drug Deliv., 2022.[8]
A Comparative Guide to the Efficacy of [(4-Sulfamoylphenyl)methyl]urea and Other Carbonic Anhydrase Inhibitors
For researchers and drug development professionals, the selection of a chemical probe or therapeutic candidate hinges on a deep understanding of its performance relative to available alternatives. This guide provides an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the selection of a chemical probe or therapeutic candidate hinges on a deep understanding of its performance relative to available alternatives. This guide provides an in-depth, objective comparison of [(4-Sulfamoylphenyl)methyl]urea, also known as SLC-0111 , a novel inhibitor, against classical, broad-spectrum carbonic anhydrase inhibitors. By examining their mechanisms, selectivity, and supporting experimental data, we aim to equip scientists with the knowledge to make informed decisions for their research endeavors.
Introduction: The Critical Role of Carbonic Anhydrases and the Rise of Isoform-Specific Targeting
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are crucial for life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This fundamental reaction is pivotal in a vast array of physiological processes, including respiration, pH homeostasis, and fluid secretion.[1] Humans express 15 different CA isoforms, each with a distinct tissue distribution and physiological role.
While the inhibition of CAs has long been a therapeutic strategy for conditions like glaucoma and altitude sickness, the focus has shifted towards isoform-specific inhibition for diseases like cancer.[3][4][5][6] A key player in oncology is Carbonic Anhydrase IX (CAIX), a transmembrane isoform that is not expressed in most normal tissues but is highly upregulated in a wide variety of solid tumors in response to hypoxia.[7][8] CAIX activity helps cancer cells survive in the acidic tumor microenvironment by maintaining their intracellular pH, which in turn promotes tumor progression, metastasis, and resistance to therapy.[8][9][10]
This context has driven the development of inhibitors that can selectively target tumor-associated isoforms like CAIX. [(4-Sulfamoylphenyl)methyl]urea (SLC-0111) is a first-in-class, potent, and selective inhibitor of CAIX, emerging as a promising therapeutic agent in oncology.[7][8][11] This guide will compare its efficacy against well-established, non-selective CA inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide, highlighting the critical differences in their biochemical activity and therapeutic potential.
Mechanism of Action: The Scalpel vs. The Hammer
The fundamental difference in efficacy between SLC-0111 and classical inhibitors lies in their mechanism and selectivity. SLC-0111 acts as a precise tool targeting a specific pathological driver in cancer, whereas classical inhibitors exert a broad, systemic effect.
The Selective Approach: SLC-0111 and the Hypoxic Tumor Microenvironment
SLC-0111 is an ureido-substituted benzenesulfonamide designed for high-affinity binding to the active site of CAIX.[7][11] Its efficacy is rooted in its selectivity for the tumor-associated CAIX and CAXII isoforms over the ubiquitously expressed "housekeeping" isoforms like CAI and CAII.[12] By inhibiting CAIX, SLC-0111 disrupts the pH regulation mechanism of cancer cells under hypoxic conditions. This leads to intracellular acidification and a reduction in the extracellular acidosis that facilitates invasion and metastasis, ultimately impairing tumor cell survival and growth.[8][12] Pre-clinical studies have consistently shown that SLC-0111 demonstrates significant anti-tumor efficacy, particularly when used in combination with chemotherapy or immunotherapy.[7][8][13]
Caption: Fig. 2: Classical inhibitors non-selectively block CA isoforms.
Comparative Efficacy: A Data-Driven Analysis
The difference in therapeutic strategy is quantitatively reflected in the inhibitors' biochemical potency, selectivity, and clinical performance.
In Vitro Potency and Selectivity
The most direct measure of an inhibitor's efficacy is its inhibition constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition. A lower Kᵢ value signifies higher potency. The selectivity of SLC-0111 for tumor-associated isoforms is its defining feature.
Note: Kᵢ values can vary based on assay conditions. The data presented is for comparative purposes. Acetazolamide data from Supuran et al. reviews.
This data clearly illustrates that while a classical inhibitor like Acetazolamide potently inhibits multiple isoforms, including CAIX, it is not selective. SLC-0111 maintains high potency against the target cancer isoforms (CAIX, CAXII) while demonstrating significantly weaker activity against the widespread CAII isoform, promising a more targeted therapeutic effect with a potentially wider therapeutic window in an oncology setting.
[12]
Clinical Performance and Safety
The ultimate test of efficacy is clinical performance. SLC-0111 and classical inhibitors have been evaluated in vastly different contexts.
SLC-0111 in Oncology: A first-in-human Phase I clinical trial (NCT02215850) established the safety and tolerability of SLC-0111 in patients with advanced solid tumors. [7][25]The study determined a recommended Phase II dose of 1000 mg/day and observed stable disease for over 24 weeks in some heavily pre-treated patients. [7][11][25]While no objective responses were seen with monotherapy, these results were encouraging and have led to ongoing Phase Ib trials evaluating SLC-0111 in combination with chemotherapy for CAIX-positive pancreatic cancer (NCT03450018) and glioblastoma.
[7][8][9]
Classical Inhibitors in Established Indications: Acetazolamide, dorzolamide, and brinzolamide are FDA-approved and have been used for decades. [3][23]Their efficacy in lowering intraocular pressure and managing edema is well-established. [5][14][15][20]However, their use is often limited by systemic side effects stemming from their non-selective mechanism, which would be prohibitive for the chronic, high-dose regimens required for cancer treatment.
[26]
Experimental Protocols for Efficacy Evaluation
To aid researchers in their comparative studies, we provide standardized protocols for assessing CA inhibitor efficacy.
Protocol 1: In Vitro Carbonic Anhydrase Activity Assay
This protocol measures the esterase activity of CA, which is inhibited in the presence of an inhibitor. A colorimetric approach using p-nitrophenyl acetate (p-NPA) as a substrate is common.
[27]
Workflow Diagram:
Validating In-Vitro Efficacy: A Comparative Guide to [(4-Sulfamoylphenyl)methyl]urea and its Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer therapy, the tumor microenvironment presents a formidable challenge. Hypoxic tumors, in particular, have devised sophisticated me...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapy, the tumor microenvironment presents a formidable challenge. Hypoxic tumors, in particular, have devised sophisticated mechanisms to survive and proliferate in low-oxygen conditions, often leading to increased aggression and resistance to treatment. A key player in this adaptive response is the enzyme Carbonic Anhydrase IX (CA IX), a transmembrane protein that is highly expressed in many solid tumors and plays a crucial role in regulating pH.[1][2] The development of potent and selective CA IX inhibitors is, therefore, a significant area of research in oncology. This guide provides an in-depth validation framework for the in-vitro analysis of ureido-substituted benzenesulfonamides, a promising class of CA inhibitors, with a focus on compounds structurally related to [(4-Sulfamoylphenyl)methyl]urea.
The Scientific Rationale: Targeting Tumor Acidity
Rapidly proliferating cancer cells shift their metabolism towards anaerobic glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1] This metabolic shift results in the accumulation of acidic byproducts, such as lactic acid and protons, leading to a significant acidification of the extracellular space.[1][3] To counteract the resulting intracellular acidosis, which would be detrimental to their survival, cancer cells upregulate pH-regulating proteins, with Carbonic Anhydrase IX being a primary effector.[2][3]
CA IX, a transmembrane enzyme with an extracellular catalytic domain, efficiently catalyzes the hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+).[3][4] The protons are extruded into the extracellular space, contributing to the acidic tumor microenvironment, while the bicarbonate is transported into the cell to maintain a more alkaline intracellular pH (pHi), which is optimal for cancer cell proliferation and survival.[3][5] This acidic extracellular pH (pHe) also promotes tumor invasion and metastasis by activating proteases and reducing cell adhesion.[2][3]
Ureido-substituted benzenesulfonamides have emerged as a potent class of CA inhibitors.[6][7] The sulfonamide group acts as a zinc-binding group, chelating the Zn2+ ion in the active site of the enzyme, which is essential for its catalytic activity. The ureido moiety and its various substitutions provide opportunities for isoform-specific interactions, allowing for the design of inhibitors that selectively target tumor-associated CAs like CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, thereby minimizing potential off-target side effects.[7]
Experimental Validation: A Step-by-Step Protocol for In-Vitro Carbonic Anhydrase Inhibition Assay
To validate the inhibitory potential of [(4-Sulfamoylphenyl)methyl]urea and its analogs, a colorimetric in-vitro assay measuring the esterase activity of carbonic anhydrase is a robust and widely used method.[8][9] This assay leverages the ability of CA to hydrolyze a synthetic ester substrate, p-nitrophenyl acetate (pNPA), to produce the chromophoric product p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
Test compounds (e.g., [(4-Sulfamoylphenyl)methyl]urea analogs) and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[9]
Dimethyl sulfoxide (DMSO) for dissolving compounds
96-well clear, flat-bottom microplate
Microplate reader capable of measuring absorbance at 405 nm[8][9]
Experimental Workflow Diagram:
Caption: Workflow for the in-vitro carbonic anhydrase inhibition assay.
Detailed Protocol:
Compound Preparation: Prepare stock solutions of the test compounds and the positive control (Acetazolamide) in DMSO. Further dilute these stock solutions in Assay Buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced enzyme inhibition.[10]
Enzyme and Substrate Preparation: Prepare a working solution of the desired carbonic anhydrase isoform in Assay Buffer. Prepare the p-nitrophenyl acetate (pNPA) substrate solution in acetonitrile or DMSO and then dilute it in Assay Buffer.
Assay Plate Setup: In a 96-well microplate, add the following to each well in duplicate:
Assay Buffer
Carbonic Anhydrase working solution
Test compound dilution or control (positive control, vehicle control with DMSO)
Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode at a constant temperature (e.g., 25°C) for 10-15 minutes, taking readings every 30-60 seconds.[8]
Data Analysis:
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
Calculate the percentage of inhibition for each concentration of the test compound using the formula:
% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
For a more detailed analysis of the inhibition mechanism and to determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
Comparative Analysis: [(4-Sulfamoylphenyl)methyl]urea Analogs vs. Standard Inhibitors
The following table summarizes the in-vitro inhibitory activity (Ki values in nM) of several ureido-substituted benzenesulfonamides against key human carbonic anhydrase isoforms. These compounds are structurally related to [(4-Sulfamoylphenyl)methyl]urea and provide a strong basis for comparison. Data for the well-established CA inhibitor Acetazolamide (AAZ) and the clinical candidate SLC-0111 are included for reference.
The data clearly demonstrates that ureido-substituted benzenesulfonamides can be highly potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with some compounds exhibiting Ki values in the low nanomolar and even sub-nanomolar range.[6][11] A key advantage of this class of compounds is the potential for achieving high selectivity for the target isoforms (hCA IX and XII) over the off-target cytosolic isoforms (hCA I and II). For instance, SLC-0111 (U-F) shows a more than 20-fold selectivity for hCA IX over hCA II.[7] This selectivity is crucial for minimizing potential side effects, as non-selective inhibitors like Acetazolamide can interfere with the physiological functions of CA I and II.[7] The structural variations in the ureido moiety significantly influence both the potency and the selectivity profile of these inhibitors, highlighting the importance of structure-activity relationship (SAR) studies in the development of new therapeutic agents.
Signaling Pathway and Mechanism of Action
The inhibitory action of [(4-Sulfamoylphenyl)methyl]urea and its analogs directly impacts the pH-regulating machinery of cancer cells. The following diagram illustrates the role of CA IX in the tumor microenvironment and the point of intervention for these inhibitors.
Caption: Role of CA IX in tumor pH regulation and the inhibitory mechanism of ureido-substituted benzenesulfonamides.
By inhibiting CA IX, [(4-Sulfamoylphenyl)methyl]urea and its analogs block the efficient conversion of CO2 to bicarbonate and protons in the extracellular space. This leads to a decrease in the availability of bicarbonate for import into the cancer cell, thereby disrupting the cell's ability to maintain an alkaline intracellular pH. The resulting intracellular acidification can inhibit cell proliferation and promote apoptosis. Concurrently, the inhibition of proton extrusion contributes to a less acidic tumor microenvironment, which can potentially reduce tumor invasion and metastasis.
Conclusion and Future Directions
The in-vitro validation of [(4-Sulfamoylphenyl)methyl]urea and its analogs as carbonic anhydrase inhibitors is a critical step in their development as potential anti-cancer therapeutics. The detailed experimental protocol and comparative data presented in this guide provide a robust framework for researchers to assess the potency and selectivity of these compounds. The ability of ureido-substituted benzenesulfonamides to selectively target tumor-associated CA isoforms offers a promising strategy to disrupt the pH-regulating machinery of cancer cells while minimizing off-target effects. Future studies should focus on optimizing the structure of these inhibitors to further enhance their selectivity and pharmacokinetic properties, with the ultimate goal of translating these promising in-vitro findings into effective clinical applications.
References
Zatovicova, M., Jelenska, L., Hulikova, A., & Pastorekova, S. (2010). Carbonic anhydrase IX: regulation and role in cancer. Subcellular Biochemistry, 55, 127–149.
Li, Y., Fu, Y., Wang, Y., Li, Y., & Liu, H. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Advances, 15(1), 1-10.
Li, Y., Fu, Y., Wang, Y., Li, Y., & Liu, H. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Advances.
Pacchiano, F., Carta, F., McDonald, P. C., Lou, Y., Vullo, D., Scozzafava, A., ... & Supuran, C. T. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896–1902.
Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorekova, S. (2012). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 3, 27.
Ditte, P., Dequiedt, F., Svastova, E., Hulikova, A., Zatovicova, M., & Pastorekova, S. (2011). Phosphorylation of Carbonic Anhydrase IX Controls Its Ability to Mediate Extracellular Acidification in Hypoxic Tumors. Cancer Research, 71(24), 7558–7567.
Loh, H., Looi, L. M., & Cheah, P. L. (2021). Carbonic anhydrase IX: a regulator of pH and participant in carcinogenesis.
Li, Y., Fu, Y., Wang, Y., Li, Y., & Liu, H. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Advances, 15(1), 1-10.
Gieling, R. G., De Simone, G., & Supuran, C. T. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido mo. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180802.
Mboge, M. Y., McKenna, R., & Supuran, C. T. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry, 25(15), 4054–4060.
Parks, S. K., & Pouysségur, J. (2020). How and Why Are Cancers Acidic? Carbonic Anhydrase IX and the Homeostatic Control of Tumour Extracellular pH. Cancers, 12(6), 1635.
Denner, T. C., Angeli, A., Ferraroni, M., & Csuk, R. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7782.
Li, Y., Fu, Y., Wang, Y., Li, Y., & Liu, H. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Advances.
Angeli, A., & Supuran, C. T. (2015). Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 964–968.
Maresca, A., Temperini, C., Vu, H., & Supuran, C. T. (2014). A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. Journal of Medicinal Chemistry, 57(21), 9068–9078.
Angeli, A., & Supuran, C. T. (2019). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemistryOpen, 8(7), 896–901.
Asif, M., & Siddiqui, A. A. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 597.
BindingDB. (n.d.). Ki Summary. Retrieved from [Link]
Denner, T. C., Angeli, A., Ferraroni, M., & Csuk, R. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules (Basel, Switzerland), 28(23), 7782.
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... - ResearchGate. (n.d.). Retrieved from [Link]
Biochemical activity IC 50 (nmol/L) and solubility of the CA inhibitors investigated. - ResearchGate. (n.d.). Retrieved from [Link]
Denner, T. C., Angeli, A., Ferraroni, M., & Csuk, R. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7782.
Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 7(4), 359–372.
Pacchiano, F., Carta, F., McDonald, P. C., Lou, Y., Vullo, D., Scozzafava, A., ... & Supuran, C. T. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry, 54(6), 1896–1902.
Comparative Analysis of [(4-Sulfamoylphenyl)methyl]urea and its Analogs
Executive Summary [(4-Sulfamoylphenyl)methyl]urea (CAS: 98594-82-2) represents a critical structural scaffold in the evolution of Carbonic Anhydrase Inhibitors (CAIs) . Chemically, it is the ureido-derivative of Mafenide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[(4-Sulfamoylphenyl)methyl]urea (CAS: 98594-82-2) represents a critical structural scaffold in the evolution of Carbonic Anhydrase Inhibitors (CAIs) . Chemically, it is the ureido-derivative of Mafenide (a classic topical antibiotic) and serves as a foundational "linker-only" prototype for the modern class of Ureido-Substituted Benzenesulfonamides (USBs) .
While Mafenide itself is a weak CA inhibitor, the derivatization of its amine tail into a urea moiety dramatically alters its physicochemical properties and binding affinity. This guide analyzes this compound as a structural pivot point, comparing it against its precursor (Mafenide ), its highly optimized analog (SLC-0111 ), and the clinical standard (Acetazolamide ).
Key Insight: The transition from an amine tail (Mafenide) to a urea tail (Topic Compound) facilitates the "Tail Approach" in drug design, enabling specific interactions with the hydrophobic pockets of tumor-associated isoforms CA IX and CA XII.
Chemical & Pharmacological Profile
Structural Hierarchy
The topic compound acts as a bridge between simple sulfonamides and complex, isoform-selective inhibitors.
Classic inhibitors like Acetazolamide bind tightly to the Zinc ion but lack selectivity because the active site core is conserved across isoforms. Ureido-substituted analogs exploit the variable "hydrophobic pocket" at the rim of the active site.
Zinc Anchor: The sulfonamide (-SO2NH2) coordinates with the Zn(II) ion.
Linker/Tail: The urea group extends towards the enzyme surface. In CA IX/XII, this region contains specific hydrophobic residues (e.g., Val131, Leu198) that can be targeted by extending the urea tail.
Figure 1: The "Tail Approach" mechanism. The urea moiety acts as a critical bridge to reach isoform-specific pockets.
Comparative Performance Analysis
This section contrasts the topic compound with its key analogs. Data is synthesized from structure-activity relationship (SAR) studies of ureido-benzenesulfonamides.
Compound Comparison Matrix
Feature
Mafenide (Precursor)
[(4-Sulfamoylphenyl)methyl]urea (Topic)
SLC-0111 (Advanced Analog)
Acetazolamide (Standard)
Structure
H2N-SO2-Ph-CH2-NH2
H2N-SO2-Ph-CH2-NH-CO-NH2
H2N-SO2-Ph-NH-CO-NH-Ph-F
Heterocyclic Sulfonamide
Primary Use
Burn treatment (Antibacterial)
Synthetic Scaffold / SAR Probe
Anti-metastatic (Phase Ib/II)
Glaucoma / Diuretic
CA IX Affinity (Ki)
Moderate (~300 nM)
High (< 100 nM)
Very High (45 nM)
High (25 nM)
CA XII Affinity (Ki)
Weak
High (< 100 nM)
Ultra-High (4.5 nM)
High (5.7 nM)
Selectivity (IX vs II)
Poor (Binds CA II strongly)
Moderate
Excellent (>100-fold)
Poor (Pan-inhibitor)
Solubility
High (Salt form)
Moderate
Low (Requires formulation)
Low
Analysis of Performance Data
Mafenide (The Baseline):
Mafenide is a weak CA inhibitor because its amine tail is short and highly polar. It lacks the reach to interact effectively with the hydrophobic rim, leading to poor selectivity and high off-target binding (CA II).
[(4-Sulfamoylphenyl)methyl]urea (The Scaffold):
Converting the amine to a urea removes the basic charge and adds hydrogen-bonding capability.
Experimental Insight: In SAR studies, the introduction of the urea motif typically improves affinity for transmembrane isoforms (CA IX/XII) by 2-5 fold compared to the parent amine. It serves as the "headless" control—showing that the urea linker itself contributes to binding, but the lack of a terminal hydrophobic group limits its maximum potency.
SLC-0111 (The Optimization):
This analog removes the methylene linker (direct phenyl-urea) and adds a fluorophenyl tail.
Causality: The fluorophenyl group locks into the hydrophobic pocket of CA IX, providing the massive selectivity ratio seen in the table. The topic compound lacks this terminal "anchor."
Experimental Protocols
Synthesis of [(4-Sulfamoylphenyl)methyl]urea
Objective: Convert Mafenide (amine) to its urea derivative.
Reagents:
Mafenide Hydrochloride (CAS: 138-37-4)
Potassium Cyanate (KOCN)
Water/Ethanol solvent system
Protocol:
Dissolution: Dissolve 10 mmol of Mafenide HCl in 20 mL of water.
Reaction: Add 12 mmol of Potassium Cyanate (KOCN) slowly with stirring.
Reflux: Heat the mixture to 80°C for 2 hours. The urea formation is driven by the nucleophilic attack of the amine on the cyanate ion.
Precipitation: Cool the solution to 4°C overnight. The urea derivative is less soluble than the salt and will precipitate.
Purification: Filter the white solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).
Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the disappearance of the amine signal and appearance of the urea singlet (~6.0 ppm).
Stopped-Flow CO2 Hydration Assay
Objective: Determine the Inhibition Constant (Ki) against CA isoforms.[1]
Methodology:
This kinetic assay measures the rate of CO2 hydration (
) by monitoring the acidification of the medium using a pH indicator.
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.
Indicator: 0.2 mM Phenol Red.
Enzyme: Recombinant human CA I, II, IX, or XII (concentration ~10 nM).
Substrate: CO2 saturated water.
Procedure:
Incubate enzyme with the inhibitor (Topic Compound or Analog) for 15 minutes at varying concentrations (0.1 nM to 10 µM).
Mix enzyme-inhibitor solution with substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).
Monitor absorbance decay at 557 nm (Phenol Red color change).
Calculation: Fit the initial rates to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive IC50 and Ki.
Visualizing the Structure-Activity Relationship (SAR)[2]
The following diagram illustrates how structural modifications to the topic scaffold lead to different pharmacological outcomes.
Figure 2: SAR evolution from Mafenide to SLC-0111, highlighting the topic compound as the urea intermediate.
References
Supuran, C. T. (2011).[2] Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry.
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents.
McDonald, P. C., et al. (2020). SLC-0111: A First-in-Class Inhibitor of Carbonic Anhydrase IX. Cancer Research.[3][4]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of [(4-Sulfamoylphenyl)methyl]urea Derivatives as Carbonic Anhydrase Inhibitors
This guide provides an in-depth comparative analysis of [(4-Sulfamoylphenyl)methyl]urea derivatives, a class of compounds that has garnered significant interest for its potent and selective inhibition of carbonic anhydra...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of [(4-Sulfamoylphenyl)methyl]urea derivatives, a class of compounds that has garnered significant interest for its potent and selective inhibition of carbonic anhydrase (CA) isozymes. As researchers and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of these molecules is paramount for the rational design of next-generation therapeutics targeting a range of pathologies, from cancer to glaucoma. This document offers a synthesis of technical data, field-proven insights, and detailed experimental protocols to support your research endeavors.
The Rationale for Targeting Carbonic Anhydrases with [(4-Sulfamoylphenyl)methyl]urea Derivatives
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion. However, the overexpression of certain CA isozymes, particularly the transmembrane CA IX and XII, is intimately linked to the pathophysiology of various cancers.
In the hypoxic microenvironment of solid tumors, the upregulation of CA IX is a key survival mechanism for cancer cells.[2] By catalyzing the hydration of CO2 outside the cell, CA IX contributes to the acidification of the tumor microenvironment while maintaining a slightly alkaline intracellular pH, a condition that favors tumor growth, proliferation, and metastasis. Consequently, the selective inhibition of these tumor-associated CAs has emerged as a promising strategy in oncology.
The [(4-Sulfamoylphenyl)methyl]urea scaffold has proven to be a highly effective pharmacophore for targeting CAs. The primary sulfonamide group (-SO2NH2) acts as a potent zinc-binding group, anchoring the inhibitor to the catalytic core of the enzyme. The urea linkage and the appended aryl group provide a versatile platform for introducing chemical diversity, allowing for the fine-tuning of inhibitory potency and, crucially, isoform selectivity.
Deconstructing the Structure-Activity Relationship (SAR)
The inhibitory profile of [(4-Sulfamoylphenyl)methyl]urea derivatives is dictated by a delicate interplay of steric and electronic factors. The following sections dissect the key structural motifs and their influence on activity and selectivity.
The Indispensable Sulfonamide Zinc-Binding Group
The cornerstone of the interaction between these inhibitors and the CA active site is the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion. This interaction is essential for high-affinity binding.
The Role of the Urea Linker and the Methylene Spacer
The urea moiety (-NH-CO-NH-) provides a rigid and planar linker that positions the terminal aryl group for interactions with amino acid residues at the rim of the active site. The presence of a methylene (-CH2-) spacer between the sulfamoylphenyl ring and the urea group introduces a degree of flexibility, allowing the terminal aryl group to adopt an optimal orientation within the active site.
The "Tail" Matters: Impact of Aryl Substituents on Potency and Selectivity
The nature and position of substituents on the terminal phenyl ring (the "tail") are the primary determinants of isoform selectivity. This is where the "art" of medicinal chemistry comes into play, as subtle modifications can lead to dramatic shifts in the inhibitory profile.
Hydrophobicity and Steric Bulk: Increased hydrophobicity of the tail, such as with methyl substituents, can enhance binding to the more hydrophobic active site of the tumor-associated CA IX and XII isoforms, leading to improved selectivity over the ubiquitous CA II.[2]
Electron-Withdrawing and -Donating Groups: The electronic properties of the tail substituents can influence the overall polarity and solubility of the molecule. For instance, strong electron-withdrawing groups like nitro (-NO2) and fluoro (-F) can enhance potency, although they may also impact solubility.[2]
A critical determinant of selectivity between the off-target CA II and the on-target CA IX is the identity of the amino acid at position 131. In CA II, this residue is a bulky phenylalanine (Phe131), which can cause steric hindrance with larger inhibitor tails. In contrast, CA IX possesses a smaller valine (Val131) at this position, creating a more accommodating active site for a wider range of substituted aryl ureas. This structural difference is a key exploitable feature for designing CA IX-selective inhibitors.
Comparative Analysis of Key Derivatives
The following table summarizes the inhibitory activities (Ki values) of representative [(4-Sulfamoylphenyl)methyl]urea derivatives against key human carbonic anhydrase isozymes. A lower Ki value indicates a more potent inhibitor.
Data presented is a compilation from published literature. The selectivity ratio provides a quantitative measure of the preference for inhibiting the tumor-associated CA IX over the off-target CA II.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of [(4-Sulfamoylphenyl)methyl]urea derivatives.
Synthesis of a Representative Derivative: N-{[4-(Aminosulfonyl)phenyl]methyl}-N'-(4-fluorophenyl)urea (U-F / SLC-0111)
This protocol outlines the synthesis of a clinically relevant CA IX inhibitor.
Diagram of the Synthetic Workflow:
Caption: Synthetic scheme for U-F (SLC-0111).
Materials:
4-(Aminomethyl)benzenesulfonamide hydrochloride
4-Fluorophenyl isocyanate
Triethylamine (TEA) or another suitable base
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
Preparation of the Amine: To a stirred suspension of 4-(aminomethyl)benzenesulfonamide hydrochloride in anhydrous DCM at 0 °C, add triethylamine (2.2 equivalents) dropwise. Stir the mixture at room temperature for 30 minutes to generate the free amine in situ.
Urea Formation: To the reaction mixture from step 1, add a solution of 4-fluorophenyl isocyanate (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-{[4-(aminosulfonyl)phenyl]methyl}-N'-(4-fluorophenyl)urea as a white solid.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Gold-Standard Biological Evaluation: The Stopped-Flow CO2 Hydration Assay
This is the definitive method for determining the inhibitory potency (Ki) of carbonic anhydrase inhibitors.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. An inhibitor will decrease the rate of this reaction. The rate of proton production is monitored using a pH indicator.
Diagram of the Assay Workflow:
Caption: Workflow for the stopped-flow CO2 hydration assay.
Materials:
Stopped-flow spectrophotometer
Purified human carbonic anhydrase isozymes (e.g., hCA II, hCA IX)
Buffer solution (e.g., Tris-HCl, pH 7.5)
pH indicator (e.g., phenol red)
CO2 gas
Inhibitor stock solutions in a suitable solvent (e.g., DMSO)
Procedure:
Preparation of Reagents:
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
Prepare a buffer solution containing the CA enzyme at a known concentration and the pH indicator.
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C).
Loading the Syringes: Load one syringe with the CO2-saturated water and the other with the enzyme/indicator solution containing a specific concentration of the inhibitor (or vehicle control).
Measurement: Initiate the rapid mixing of the two solutions. The instrument will monitor the change in absorbance of the pH indicator over time as the pH of the solution decreases due to the CA-catalyzed reaction.
Data Acquisition: Record the absorbance change over a set period (typically a few seconds).
Data Analysis:
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
Repeat the measurement for a range of inhibitor concentrations.
Plot the initial reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate (CO2) concentration and Km is the Michaelis constant of the enzyme for the substrate.
Alternative Biological Evaluation: Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA)
This assay provides a more accessible, high-throughput method for screening CA inhibitors, relying on the esterase activity of the enzyme.[1]
Principle: Carbonic anhydrase can hydrolyze the substrate p-nitrophenyl acetate (p-NPA) to produce the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[1] An inhibitor will reduce the rate of this color change.
Procedure:
Reaction Setup: In a 96-well plate, add the assay buffer, the carbonic anhydrase enzyme, and varying concentrations of the inhibitor.
Initiation: Add the p-NPA substrate solution to each well to start the reaction.[1]
Measurement: Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for a set period.[1]
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.[1]
The Bigger Picture: CA IX in the Tumor Microenvironment
The significance of developing potent and selective CA IX inhibitors is underscored by the central role this enzyme plays in cancer progression.
Assessing the Selectivity of [(4-Sulfamoylphenyl)methyl]urea for Carbonic Anhydrase IX: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of [(4-Sulfamoylphenyl)methyl]urea and its derivatives as inhibitors of Carbonic Anh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of [(4-Sulfamoylphenyl)methyl]urea and its derivatives as inhibitors of Carbonic Anhydrase IX (CA IX). We will delve into the rationale behind experimental choices, provide detailed protocols for robust selectivity profiling, and compare its performance against other relevant inhibitors.
Introduction: The Significance of Targeting Carbonic Anhydrase IX
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in the tumor microenvironment.[1] Its expression is predominantly upregulated in hypoxic solid tumors and is often associated with poor prognosis, making it an attractive therapeutic target in oncology.[1][2] The enzymatic function of CA IX, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[3]
[(4-Sulfamoylphenyl)methyl]urea belongs to the class of ureido-substituted benzenesulfonamides, which are known to inhibit carbonic anhydrases.[2][4] A prominent example from this class, SLC-0111, has been investigated in clinical trials as a CA IX inhibitor.[2][5][6] The primary challenge in developing CA IX inhibitors lies in achieving high selectivity over other human CA isoforms, particularly the ubiquitous CA II and the tumor-associated CA XII, due to the highly conserved nature of the enzyme's active site.[1][7] Lack of selectivity can lead to off-target effects and reduced therapeutic efficacy.[1] This guide outlines a systematic approach to rigorously evaluate the selectivity profile of [(4-Sulfamoylphenyl)methyl]urea.
The Selectivity Assessment Workflow: A Multi-tiered Approach
A robust assessment of inhibitor selectivity requires a multi-faceted approach, progressing from initial biochemical assays against the primary target and key off-targets to more complex cell-based and proteome-wide analyses. This tiered strategy allows for early identification of potent and selective compounds while minimizing resource allocation to non-specific molecules.
Caption: A tiered workflow for assessing inhibitor selectivity.
Tier 1: Biochemical Assays for Potency and Isoform Selectivity
The initial step involves quantifying the inhibitory potency of [(4-Sulfamoylphenyl)methyl]urea against purified recombinant human CA IX and a panel of other relevant CA isoforms.
Comparator Compounds
To contextualize the selectivity of [(4-Sulfamoylphenyl)methyl]urea, it is essential to include well-characterized comparator compounds in all assays:
Acetazolamide: A classical, non-selective pan-CA inhibitor.
SLC-0111: A clinically investigated, selective CA IX inhibitor.[2][4]
Other selective sulfonamides (e.g., VD11-4-2): Compounds reported in the literature with high selectivity for CA IX.[8][9]
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.[7]
Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. An inhibitor will decrease the rate of this reaction.
Reagent Preparation:
Assay Buffer: 10 mM HEPES, pH 7.5, containing 20 mM NaClO₄.
pH Indicator: 0.2 mM p-nitrophenol.
Enzyme Stock: Prepare a concentrated stock of purified recombinant human CA IX, CA II, and CA XII in the assay buffer.
Substrate: CO₂-saturated water.
Inhibitor: Prepare a serial dilution of [(4-Sulfamoylphenyl)methyl]urea and comparator compounds.
Assay Procedure:
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
In one syringe, load the enzyme and inhibitor solution (pre-incubated for 15-30 minutes).
In the other syringe, load the CO₂-saturated water.
Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time.
Data Analysis:
Calculate the initial rate of the enzymatic reaction.
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a valuable complementary method to determine inhibitor binding affinity.
Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to unfolded proteins.
Reagent Preparation:
Protein Solution: Purified recombinant CA isoforms in a suitable buffer.
Inhibitor: Serial dilutions of the test compound.
Fluorescent Dye: A dye that fluoresces upon binding to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
Assay Procedure:
In a 96-well PCR plate, mix the protein, inhibitor, and fluorescent dye.
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence at each temperature increment.
Data Analysis:
Plot fluorescence versus temperature to generate a melting curve.
Determine the Tm for the protein in the presence and absence of the inhibitor.
The shift in Tm (ΔTm) is indicative of inhibitor binding.
Data Presentation: Comparative Inhibition Profile
Compound
CA IX Ki (nM)
CA II Ki (nM)
CA XII Ki (nM)
Selectivity Ratio (CA II / CA IX)
Selectivity Ratio (CA XII / CA IX)
[(4-Sulfamoylphenyl)methyl]urea
Experimental
Experimental
Experimental
Calculated
Calculated
Acetazolamide
~25
~12
~5.7
~0.5
~0.2
SLC-0111
45
>10,000
4.5
>222
0.1
VD11-4-2
~0.05
>10,000
~2.5
>200,000
~50
Note: Literature values are approximate and may vary based on experimental conditions.
Tier 2: Cell-Based Assays for Target Engagement and Functional Selectivity
Demonstrating inhibitor activity in a cellular context is a critical step to validate the biochemical findings.[10][11]
Caption: Simplified signaling pathway of CA IX-mediated extracellular acidification.
Extracellular Acidification Assay
Principle: CA IX activity leads to the acidification of the extracellular medium. Inhibition of CA IX will reduce this acidification.
Cell Culture: Use a cancer cell line known to express high levels of CA IX under hypoxic conditions (e.g., MDA-MB-231, HT-29).[7][8]
Hypoxic Induction: Culture the cells under hypoxic conditions (e.g., 1% O₂) to induce CA IX expression.
Inhibitor Treatment: Treat the cells with a range of concentrations of [(4-Sulfamoylphenyl)methyl]urea and comparator compounds.
Measurement: Use a pH-sensitive fluorescent probe or a microphysiometer to measure the extracellular acidification rate.
Data Analysis: Determine the EC₅₀ value for the inhibition of extracellular acidification.
Cell Proliferation/Viability Assay under Hypoxia
Principle: Inhibition of CA IX can impair the ability of cancer cells to survive and proliferate in the acidic and hypoxic tumor microenvironment.
Cell Culture: Seed CA IX-positive and CA IX-negative (as a control for off-target toxicity) cell lines in 96-well plates.
Hypoxic Conditions: Incubate the plates under hypoxic conditions.
Inhibitor Treatment: Treat the cells with serially diluted test compounds.
Viability Assessment: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
Data Analysis: Calculate the IC₅₀ for cell growth inhibition and compare the effects on CA IX-positive versus CA IX-negative cells.
To gain a comprehensive understanding of the on- and off-target interactions of [(4-Sulfamoylphenyl)methyl]urea within the entire proteome, advanced mass spectrometry-based techniques are employed.
Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry (MS)
Principle: This method assesses ligand binding by measuring changes in the thermal stability of proteins across the proteome.[12][13][14] Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature.[13]
Cell Treatment: Treat intact cells with the test compound or vehicle control.
Heating: Heat aliquots of the cell lysates to a range of temperatures.
Protein Precipitation: Centrifuge to separate soluble proteins from precipitated, denatured proteins.
Sample Preparation and MS Analysis: Prepare the soluble protein fractions for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17]
Data Analysis: Identify and quantify proteins in each sample to generate melting curves for thousands of proteins. A significant shift in the melting curve in the presence of the compound indicates a direct interaction.
Chemoproteomics Approaches
Principle: These methods use chemical probes, often based on the inhibitor structure, to enrich and identify binding partners from complex cell lysates.
Conclusion and Future Directions
A thorough evaluation of the selectivity of [(4-Sulfamoylphenyl)methyl]urea is paramount for its potential development as a therapeutic agent. By employing the multi-tiered approach outlined in this guide, researchers can build a comprehensive selectivity profile, from initial biochemical potency and isoform specificity to on-target engagement in a cellular context and an unbiased assessment of off-target interactions across the proteome. The data generated will be instrumental in guiding lead optimization efforts to enhance selectivity and minimize potential side effects, ultimately increasing the probability of clinical success.
References
Kinome Profiling Service | MtoZ Biolabs. (n.d.).
Gieling, R. G., et al. (2019). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS ONE, 14(11), e0225442. [Link]
Ge-Ting, S., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife, 13, e92930. [Link]
Rana, N., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 57(22), 9453-9465. [Link]
Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Retrieved February 14, 2026, from [Link]
McDonald, P. C., et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16_Supplement), CT161. [Link]
Scott, J. S., & Wartchow, C. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15637-15655. [Link]
Tan, C. S. H., et al. (2018). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. Proceedings of the National Academy of Sciences, 115(40), E9473-E9482. [Link]
Target Engagement Assays - DiscoverX. (n.d.). Retrieved February 14, 2026, from [Link]
THE POWER OF PROTEOME- WIDE CETSA® - Pelago Bioscience. (n.d.). Retrieved February 14, 2026, from [Link]
Bratič, A. K., et al. (2016). Selective inhibition of human carbonic anhydrase IX in Xenopus oocytes and MDA-MB-231 breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 128-135. [Link]
A Practical Guide to Target Engagement Assays - Selvita. (2023, December 8). Retrieved February 14, 2026, from [Link]
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved February 14, 2026, from [Link]
Zhang, T., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 16(11), 1331-1342. [Link]
Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement - Promega Connections. (2023, July 15). Retrieved February 14, 2026, from [Link]
Chia, S., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American journal of clinical oncology, 43(10), 734-740. [Link]
Kazokaitė, J., et al. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget, 9(42), 26735-26749. [Link]
O'Brien Johnson, R. (2017). A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism. eScholarship. [Link]
McDonald, P. C., et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. ResearchGate. [Link]
Savitski, M. M., et al. (2019). Horizontal Cell Biology: Monitoring Global Changes of Protein Interaction States with the Proteome-Wide Cellular Thermal Shift Assay (CETSA). Annual Review of Biochemistry, 88, 755-780. [Link]
Ilmer, M., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1098484. [Link]
A standard operating procedure for an enzymatic activity inhibition assay. (2021). Methods in Enzymology, 650, 1-21. [Link]
SLC-0111 - Signalchem LifeScience. (n.d.). Retrieved February 14, 2026, from [Link]
Kinome Profiling - Oncolines B.V. (n.d.). Retrieved February 14, 2026, from [Link]
LC–MS-MS-Based Strategies for the Targeted and Nontargeted Screening of Contaminants in Food, Environmental, and Forensic Samples | Spectroscopy Online. (2014, November 1). Retrieved February 14, 2026, from [Link]
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2023, November 14). Retrieved February 14, 2026, from [Link]
Knight, A., & Madhusudan. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 403(3), 381-392. [Link]
Enzyme Activity Assay - Creative BioMart. (n.d.). Retrieved February 14, 2026, from [Link]
Li, L., & Li, R. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 3(4), 822-841. [Link]
In vitro α-glucosidase inhibitory assay - Protocols.io. (2019, July 23). Retrieved February 14, 2026, from [Link]
Procedure for Protein Identification Using LC-MS/MS - Mtoz Biolabs. (n.d.). Retrieved February 14, 2026, from [Link]
Enzyme Inhibition: Mechanisms, Types and Significance. (2023). Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
da Silva, A. C. S., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 946917. [Link]
functional in vitro assays for drug discovery - YouTube. (2023, August 18). Retrieved February 14, 2026, from [Link]
Sulfonylurea - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
3-methyl-1-(4-sulfamoylphenyl)urea | 129513-93-5 - Molport. (n.d.). Retrieved February 14, 2026, from [Link]
CAS#:4157-44-2 | 1-phenyl-3-[(4-sulfamoylphenyl)methyl]urea | Chemsrc. (n.d.). Retrieved February 14, 2026, from [Link]
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea | C15H17N3O3S | CID 4229592 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]
[(4-sulfamoylphenyl)methyl]urea (C8H11N3O3S) - PubChemLite. (n.d.). Retrieved February 14, 2026, from [Link]
Lee, J., et al. (2020). Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template. Bioorganic & Medicinal Chemistry Letters, 30(2), 126839. [Link]
Ökten, S., et al. (2020). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 835-846. [Link]
A Strategic Guide to Personal Protective Equipment for Handling [(4-Sulfamoylphenyl)methyl]urea
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling [(4-Sulfamoylphenyl)methyl]urea. As a compound combining a urea backbone with a...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling [(4-Sulfamoylphenyl)methyl]urea. As a compound combining a urea backbone with a sulfamoylphenyl moiety, a thorough understanding of its potential hazards—derived from its constituent chemical groups—is essential for ensuring laboratory safety. This guide moves beyond a simple checklist to instill a risk-assessment mindset, empowering you to make informed safety decisions.
Hazard Analysis: A Structurally-Informed Approach
While specific toxicological data for [(4-Sulfamoylphenyl)methyl]urea may be limited, a robust safety protocol can be developed by analyzing its chemical structure. The primary hazards are associated with its physical form as a solid and the chemical properties of the urea and sulfamoyl functional groups.
Urea-Based Irritation: The urea component suggests a risk of irritation upon contact. Similar to urea, this compound may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Inhalation of airborne dust is a primary route of exposure that can lead to respiratory discomfort.[4][5]
Potential Sulfamoyl Group Reactivity: The sulfamoyl group warrants additional caution. While the final compound is not as reactive as its precursors, such as sulfamoyl chloride, it is prudent to handle it with care, recognizing that residual reactivity or decomposition could pose risks.[6]
Solid Particulate Hazard: As a solid, the compound can easily become airborne during handling, such as weighing or transferring. These fine particles can be inhaled or settle on surfaces, leading to unintentional contact.[7]
Core Protective Measures: The Rationale Behind Your PPE
Personal Protective Equipment (PPE) is not merely a uniform; it is your primary defense against chemical exposure. Each component is chosen to counteract a specific hazard.
Eye and Face Protection: The eyes are highly susceptible to chemical splashes and airborne dust. At a minimum, safety glasses with side shields are mandatory.[8] When there is a significant risk of splashing while preparing solutions, switching to chemical splash goggles provides a more complete seal around the eyes.[4]
Skin Protection (Gloves and Lab Coat):
Gloves: Chemical-resistant gloves are essential to prevent direct skin contact, which can cause irritation or potential absorption.[9] Nitrile gloves are a suitable first choice for handling most solid, non-volatile chemicals.[4] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface with your bare hands.[10]
Lab Coat: A lab coat protects your skin and personal clothing from spills and contamination.[7] It should be fully buttoned to provide maximum coverage.
Respiratory Protection: The need for respiratory protection depends on the scale and nature of the operation. For handling small, milligram-scale quantities in a well-ventilated area, it may not be necessary. However, when weighing larger quantities or when dust generation is unavoidable, a dust mask or a respirator (e.g., N95) should be used to prevent inhalation of particulates.[1][5]
Operational Safety and PPE Protocols
The selection of PPE should be dynamic, adapting to the specific task at hand. Below are procedural guidelines for common laboratory operations involving [(4-Sulfamoylphenyl)methyl]urea.
Task 1: Handling the Solid Compound (Weighing and Transfers)
This task presents the highest risk of dust generation and inhalation.
Step-by-Step Protocol:
Preparation: Ensure a well-ventilated workspace, such as a chemical fume hood or a ventilated balance enclosure.
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.[11]
Handling: Use a spatula to carefully transfer the solid. Avoid scooping actions that could create a dust cloud. If weighing larger quantities (multiple grams), the use of an N95 dust mask is strongly recommended.[1]
Cleanup: After handling, wipe down the spatula and the work surface with a damp cloth to collect any residual dust. Dispose of the cloth as solid chemical waste.
Doffing PPE: Remove gloves first, followed by the lab coat, and finally the eye protection. Wash hands thoroughly with soap and water.[10]
Task 2: Preparing Solutions
This task involves risks from both the solid compound and potential splashes of the final solution.
Step-by-Step Protocol:
Preparation: Conduct the procedure in a chemical fume hood.
Don PPE: Wear a lab coat, nitrile gloves, and chemical splash goggles for enhanced protection against splashes.[4]
Procedure: Slowly add the solid [(4-Sulfamoylphenyl)methyl]urea to the solvent. If the dissolution is exothermic, add the solid in small portions to control the temperature.
Cleanup: Clean all glassware and equipment thoroughly after use.
Doffing PPE: Follow the standard procedure for removing PPE and wash hands.
Task 3: Spill Management
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
Step-by-Step Protocol:
Alert Personnel: Notify others in the immediate area of the spill.
Don PPE: Before cleaning, don a lab coat, nitrile gloves, safety goggles, and if the spill is large or has created significant dust, an N95 respirator.[1][4]
Containment (Small Spill): For small powder spills, gently cover with a damp paper towel to avoid making the dust airborne. Carefully sweep up the material and place it in a sealed container for disposal.[5]
Containment (Large Spill): For larger spills, cordon off the area. Use an absorbent material like vermiculite or sand to cover the spill before sweeping it into a designated waste container.[4]
Final Decontamination: Wipe the spill area clean with a suitable solvent or detergent and water. Dispose of all cleaning materials as chemical waste.
Summary of PPE Recommendations
Laboratory Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Handling Small Quantities (<1g)
Safety Glasses with Side Shields
Nitrile Gloves
Lab Coat
Generally not required in ventilated area
Weighing/Handling Large Quantities (>1g)
Safety Glasses with Side Shields
Nitrile Gloves
Lab Coat
N95 Dust Mask Recommended
Preparing Solutions
Chemical Splash Goggles
Nitrile Gloves
Lab Coat
Not required in a fume hood
Small Spill Cleanup
Safety Goggles
Nitrile Gloves
Lab Coat
Recommended if dust is present
Large Spill Cleanup
Safety Goggles
Nitrile Gloves
Lab Coat
N95 Dust Mask or higher required
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with [(4-Sulfamoylphenyl)methyl]urea.
Caption: PPE selection workflow for [(4-Sulfamoylphenyl)methyl]urea.
Disposal Plans for Safe Decommissioning
Proper disposal is the final step in safe chemical handling.
Chemical Waste: All solid [(4-Sulfamoylphenyl)methyl]urea waste, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials must be collected in a clearly labeled, sealed hazardous waste container.[12] Do not dispose of this chemical in the regular trash or wash it down the drain.[12][13]
Contaminated PPE: Used gloves and other disposable PPE should be placed in the solid chemical waste container. Non-disposable items like lab coats should be professionally laundered if contaminated.
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous chemical waste. Once decontaminated, the container can often be disposed of as regular lab glass or plastic, with the label defaced.[12]
Emergency Response Plan
In Case of Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7]
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these protocols, you can significantly mitigate the risks associated with handling [(4-Sulfamoylphenyl)methyl]urea, ensuring a safer laboratory environment for yourself and your colleagues.
References
Huaxin Fertiliser Machinery. (2025, April 26). How to Store and Handle Urea Khad Safely. Huaxin Fertiliser Machinery.
SAFETY DATA SHEET UREA 46-0-0. (2014, November 20).
What are the safety precautions when handling CO(NH2)2?. (2025, September 22). Blog.
Genezis. Guidance on safe use karbamid (urea) and mikramid products.
Urea - SAFETY DATA SHEET. (2023, August 22).
ChemicalBook. (2025, October 25). Sulfamoyl Chloride - Safety Data Sheet.
MSDS - Urea.
Fisher Scientific. (2024, January 30). SAFETY DATA SHEET - Methylurea.
BenchChem. (2025). Proper Disposal of N-Octadecyl-N'-propyl-sulfamide: A Guide for Laboratory Professionals.
MilliporeSigma. (2025, September 13). SAFETY DATA SHEET - Urea.
OCI – Documentation. SAFETY DATA SHEET UREA.
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - n-METHYL UREA.
TCI Chemicals. (2023, May 3). SAFETY DATA SHEET - (4-Methoxyphenyl)urea.
Azomures. (2024, June 5). Working Document SAFETY DATA SHEET UREA.
Lafayette College Public Safety. Disposal of Solid Chemicals in the Normal Trash.
Chemos GmbH&Co.KG. (2019, July 11). Safety Data Sheet: Urea.
CF Industries. (2025, June 2). Urea, granular - Safety Data Sheet.